1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid
Description
BenchChem offers high-quality 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLYWYJWZJDMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363686 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199330-56-8 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid. This non-proteinogenic amino acid serves as a crucial building block in medicinal chemistry, particularly in the design and synthesis of novel peptides and peptidomimetics.
Chemical and Physical Properties
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, also known as N-Boc-1-amino-cycloheptanecarboxylic acid, is a white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in solid-phase and solution-phase peptide synthesis.[1]
Table 1: Physicochemical Properties of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid
| Property | Value | Reference(s) |
| CAS Number | 199330-56-8 | [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 115-127 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Purification
The synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid typically involves the protection of the amino group of the parent amino acid, 1-aminocycloheptanecarboxylic acid, using di-tert-butyl dicarbonate (Boc₂O).
General Experimental Protocol for Boc Protection
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
1-Aminocycloheptanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF), or a mixture with water)
-
Base (e.g., triethylamine (TEA), sodium hydroxide (NaOH), or sodium bicarbonate (NaHCO₃))
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution or 1 M HCl
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-aminocycloheptanecarboxylic acid in the chosen solvent system.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
If an aqueous co-solvent was used, dilute the mixture with water and wash with a non-polar organic solvent like ether or ethyl acetate to remove byproducts.
-
Acidify the aqueous layer to a pH of 2-3 using a citric acid solution or dilute HCl.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected amino acid.
Logical Workflow for Boc Protection:
Purification Protocol: Recrystallization
The crude product, if solid, can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Experimental Workflow for Recrystallization:
References
An In-depth Technical Guide to the Synthesis of Boc-Achc-OH
This guide provides a comprehensive overview of the synthesis pathways for N-tert-butoxycarbonyl-aminocyclohexanecarboxylic acid (Boc-Achc-OH), a valuable building block in pharmaceutical research and drug development.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is essential for the selective protection of the amino group during multi-step organic syntheses, particularly in peptide synthesis.[1] This document details various experimental protocols, presents quantitative data for comparison, and illustrates the core synthesis pathway.
Core Synthesis Pathway: Boc Protection of Aminocyclohexanecarboxylic Acid
The primary and most direct method for synthesizing Boc-Achc-OH involves the protection of the amino group of aminocyclohexanecarboxylic acid (Achc-OH) using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in the presence of a base. The choice of base, solvent, and reaction conditions can influence the reaction efficiency and yield.
Below is a generalized reaction scheme:
Caption: General reaction scheme for the synthesis of Boc-Achc-OH.
Experimental Protocols and Quantitative Data
Several methods for the synthesis of Boc-Achc-OH have been reported, each with variations in reaction conditions. This section provides detailed experimental protocols for three common methods and summarizes their quantitative data in a comparative table. The following protocols are primarily for the synthesis of the trans-4-isomer, a commonly used building block.
Method 1: Sodium Carbonate/Bicarbonate Buffer in a Biphasic System
This method utilizes a buffer solution to maintain the pH and is performed under mild conditions.
Experimental Protocol:
-
In a three-necked flask equipped with a stirring device, suspend 4-aminocyclohexanecarboxylic acid in a buffer solution composed of sodium carbonate and sodium bicarbonate under an ice bath.
-
Slowly add di-tert-butyl dicarbonate dropwise using a dropping funnel.
-
Allow the reaction mixture to stir at 30°C for 22 hours.
-
Extract the mixture with diethyl ether to remove any unreacted di-tert-butyl dicarbonate.
-
Adjust the pH of the aqueous phase to 2-3 with a 3 mol/L hydrochloric acid solution.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic phases with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the final product.[3]
Method 2: Triethylamine in Methanol
This protocol employs an organic base in an alcoholic solvent and requires heating.
Experimental Protocol:
-
Dissolve 4-aminocyclohexanecarboxylic acid (10 mmol) in 30 mL of methanol in a single-neck reaction flask.
-
Slowly add triethylamine (25 mmol) and di-tert-butyl dicarbonate (20 mmol).
-
Heat the mixture to 40°C and stir for 5 hours.
-
Remove the methanol by vacuum concentration.
-
Extract the residue with ethyl acetate.
-
Wash the organic phase sequentially with distilled water and a saturated sodium chloride solution.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent by vacuum distillation.
-
Recrystallize the crude product from diisopropyl ether to obtain pure BOC-1,4-TRANS-ACHC-OH.[3]
Method 3: Microwave-Assisted Synthesis in Tetrahydrofuran
This method utilizes microwave irradiation to accelerate the reaction.
Experimental Protocol:
-
In a 50 mL round-bottom flask, combine 4-aminocyclohexanecarboxylic acid, 15 mL of freshly distilled tetrahydrofuran, and di-tert-butyl dicarbonate.
-
Place the flask in a microwave reactor and irradiate for 10 minutes at a power of 470 W.
-
After the reaction, cool the mixture to room temperature and stir for 20 minutes with 10 mL of water.
-
Add 20 mL of saturated saline solution and 20 mL of ethyl acetate, and perform an extraction.
-
Collect the organic layer and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and remove the solvent by vacuum distillation.
-
Recrystallize the concentrated product with diisopropyl ether.[3]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | 4-Aminocyclohexanecarboxylic acid | 4-Aminocyclohexanecarboxylic acid | 4-Aminocyclohexanecarboxylic acid |
| Reagents | (Boc)₂O, Na₂CO₃/NaHCO₃ buffer, HCl | (Boc)₂O, Triethylamine | (Boc)₂O |
| Solvent | Water/Diethyl Ether/Ethyl Acetate | Methanol/Ethyl Acetate | Tetrahydrofuran/Water/Ethyl Acetate |
| Reaction Time | 22 hours | 5 hours | 10 minutes (microwave) |
| Temperature | 30°C | 40°C | Microwave Irradiation |
| Purification | Extraction, Rotary Evaporation | Extraction, Recrystallization | Extraction, Recrystallization |
Synthesis of the Precursor: 4-Aminocyclohexanecarboxylic Acid
The starting material, 4-aminocyclohexanecarboxylic acid, can be synthesized via the hydrogenation of p-aminobenzoic acid. This process typically involves a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure.
References
Physicochemical Characterization of 1-(Boc-amino)cycloheptane-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(tert-butoxycarbonyl-amino)cycloheptane-1-carboxylic acid. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and peptide synthesis, prized for its unique cycloheptyl scaffold which can impart desirable conformational constraints and lipophilicity to target molecules. This document details its known physical and chemical properties, provides generalized experimental protocols for their determination, and outlines its primary applications.
Core Physicochemical Properties
The key physicochemical data for 1-(Boc-amino)cycloheptane-1-carboxylic acid are summarized in the tables below. This information is critical for its effective use in chemical synthesis, purification, and formulation.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Appearance | White powder | [1][2] |
| Melting Point | 115-127 °C | [1][3][4] |
| Boiling Point | Data not available (likely decomposes) | |
| Purity | ≥ 97% (HPLC) | [1][2] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 199330-56-8 | [1][2] |
| PubChem CID | 1512490 | [1][5] |
| MDL Number | MFCD03426130 | [1] |
Table 3: Predicted Physicochemical Parameters
| Property | Predicted Value | Source |
| XlogP | 2.7 | [5] |
| pKa (Carboxylic Acid) | ~2.59 (based on the parent amino acid) | [6] |
Solubility Profile
Table 4: Expected Solubility
| Solvent | Expected Solubility |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Methanol | Soluble |
| Ethyl Acetate | Soluble |
| Water | Insoluble to sparingly soluble |
Spectral Data
Detailed spectral analyses are crucial for the structural confirmation and purity assessment of 1-(Boc-amino)cycloheptane-1-carboxylic acid. While specific spectra for this compound are not publicly available, the expected characteristic signals are described below based on the functional groups present.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.4 ppm. The protons of the cycloheptane ring will likely appear as a series of broad, overlapping multiplets in the region of 1.2-2.5 ppm. The N-H proton of the carbamate may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework. Expected chemical shifts include signals for the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons of the tert-butyl group around 28 ppm, and the carbonyl carbon of the carbamate at approximately 155 ppm. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 175-180 ppm. The carbons of the cycloheptane ring will appear in the aliphatic region of the spectrum.[7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear around 1700-1725 cm⁻¹, while the C=O stretch of the Boc-carbamate will be observed at approximately 1680-1700 cm⁻¹. N-H stretching of the carbamate will be visible around 3300-3400 cm⁻¹.[10][11][12][13]
Mass Spectrometry
Mass spectral analysis provides information about the molecular weight and fragmentation pattern. For 1-(Boc-amino)cycloheptane-1-carboxylic acid (C₁₃H₂₃NO₄), the expected monoisotopic mass is 257.1627 g/mol . Common adducts observed in electrospray ionization (ESI) mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[5][14]
Experimental Protocols
Detailed experimental protocols for the characterization of this specific molecule are not widely published. However, standard methodologies for the determination of key physicochemical properties of Boc-protected amino acids are provided below.
Synthesis of 1-(Boc-amino)cycloheptane-1-carboxylic acid
A general procedure for the N-protection of an amino acid with a Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[15]
Materials:
-
1-Aminocycloheptane-1-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or triethylamine (Et₃N)
-
Dioxane or tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-aminocycloheptane-1-carboxylic acid in a mixture of dioxane (or THF) and water containing a suitable base (e.g., NaOH or Et₃N).
-
Cool the solution in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane (or THF) dropwise to the cooled amino acid solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or hexane to remove unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 1-(Boc-amino)cycloheptane-1-carboxylic acid.
Determination of pKa
The pKa of the carboxylic acid can be determined by potentiometric titration.[16][17][18]
Materials:
-
1-(Boc-amino)cycloheptane-1-carboxylic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent like ethanol or methanol may be used, though this will affect the absolute pKa value.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution and record the initial pH.
-
Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the midpoint of the buffer region).
Caption: Workflow for the experimental determination of pKa by potentiometric titration.
Applications in Research and Development
1-(Boc-amino)cycloheptane-1-carboxylic acid is primarily utilized as a specialized building block in the synthesis of peptides and peptidomimetics.[1] The cycloheptyl ring introduces a degree of conformational rigidity and increased lipophilicity compared to linear aliphatic side chains. These features can be exploited in drug design to:
-
Enhance Metabolic Stability: The cyclic structure can sterically hinder enzymatic degradation.
-
Improve Cell Permeability: The increased lipophilicity can facilitate passage through cell membranes.
-
Modulate Receptor Binding: The constrained conformation can lead to higher binding affinity and selectivity for biological targets.
Its use is prominent in the development of novel therapeutic agents where precise control over the three-dimensional structure of a molecule is critical for its biological activity.[1]
Caption: Role of 1-(Boc-amino)cycloheptane-1-carboxylic acid in drug discovery.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place.[3][4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-1-amino-cycloheptane carboxylic acid | 199330-56-8 [sigmaaldrich.com]
- 4. Boc-1-amino-cycloheptane carboxylic acid | 199330-56-8 [sigmaaldrich.com]
- 5. PubChemLite - 1-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid (C13H23NO4) [pubchemlite.lcsb.uni.lu]
- 6. Cas 6949-77-5,1-AMINO-1-CYCLOHEPTANECARBOXYLIC ACID | lookchem [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - 1-({[(tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid (C14H25NO4) [pubchemlite.lcsb.uni.lu]
- 15. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. scribd.com [scribd.com]
In-Depth Technical Guide: 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid
CAS Number: 199330-56-8
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, also known as N-Boc-1-amino-cycloheptanecarboxylic acid, is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. Its unique seven-membered carbocyclic ring structure offers novel conformational constraints to peptide backbones and small molecule scaffolds, making it a valuable tool in the design of innovative therapeutics. The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates controlled, stepwise chemical synthesis. This document provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in drug discovery and development.
Chemical and Physical Properties
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is a white crystalline powder. The incorporation of the cycloheptyl moiety imparts distinct steric and lipophilic characteristics to molecules, which can influence their binding affinity, selectivity, and pharmacokinetic properties.
| Property | Value | Reference |
| CAS Number | 199330-56-8 | [1][2] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 115-127 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis
The synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is typically achieved through the Boc-protection of the corresponding free amino acid, 1-amino-cycloheptanecarboxylic acid. The following is a generalized experimental protocol based on standard procedures for the N-protection of amino acids.
Experimental Protocol: Synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid
Materials:
-
1-Aminocycloheptanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-aminocycloheptanecarboxylic acid in a 0.5 M aqueous solution of sodium hydroxide.
-
Addition of Boc Anhydride: To the stirred solution, add 1,4-dioxane followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted (Boc)₂O.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with a 1 N HCl solution. This will precipitate the product.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Expected Yield: 75-85%
Synthesis Workflow for Boc Protection.
Applications in Drug Discovery and Development
The incorporation of cyclic amino acids like the cycloheptane derivative is a recognized strategy in medicinal chemistry to enhance the pharmacological profile of peptide and small molecule drug candidates.[3] The cycloheptyl group can act as a bioisostere for other cyclic or bulky aliphatic groups, potentially improving target binding and metabolic stability.
Key Applications:
-
Peptide Synthesis: This compound is primarily used as a building block in solid-phase and solution-phase peptide synthesis.[1] The Boc protecting group is stable under basic conditions used for peptide coupling and can be readily removed with mild acids.
-
Constrained Peptides and Peptidomimetics: The cycloheptyl moiety introduces conformational rigidity into peptide backbones.[3] This can lead to peptides with higher receptor affinity, selectivity, and resistance to enzymatic degradation.
-
Scaffold for Small Molecule Synthesis: Beyond peptides, this amino acid can serve as a scaffold for the synthesis of novel small molecules with potential therapeutic applications. The carboxylic acid and the protected amine provide two points for further chemical modification.
Role in Drug Discovery Pipeline.
Biological Significance
While specific biological activities for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid itself have not been extensively reported, its importance lies in its role as a precursor to biologically active molecules. The introduction of a cycloheptyl group can significantly impact the biological properties of a parent compound by:
-
Increasing Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Modulating Receptor Binding: The defined conformation of the cycloheptyl ring can favor a specific binding orientation at a biological target, leading to increased potency and selectivity.
-
Improving Metabolic Stability: The cyclic structure can block sites of metabolism, prolonging the in vivo half-life of a drug.
The use of Boc-protected amino acids is a cornerstone of modern pharmaceutical chemistry, enabling the synthesis of a wide array of drugs, including antivirals, antibiotics, and anticancer agents.[]
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique structural features provide a means to introduce novel conformational constraints and physicochemical properties into peptides and small molecules. While further research is needed to fully elucidate the biological roles of compounds derived from this building block, its utility in the synthesis of potential new therapeutics is well-established.
References
Structure Elucidation of Boc-Protected Cycloheptane Amino Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation strategies for the definitive structure elucidation of Boc-protected cycloheptane amino acid. The unique structural features of this non-canonical amino acid, combining a flexible seven-membered ring with the widely used tert-butyloxycarbonyl (Boc) protecting group, necessitate a multi-pronged analytical approach for unambiguous characterization. This document details the key spectroscopic and crystallographic techniques, presenting expected data, experimental protocols, and logical workflows to guide researchers in this critical aspect of drug discovery and peptide science.
Spectroscopic Characterization
Spectroscopic methods provide the foundational data for determining the molecular structure, including connectivity and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of Boc-protected cycloheptane amino acid in solution.[1] Both ¹H and ¹³C NMR spectra provide critical information about the carbon skeleton and the attached protons.
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of both the Boc group and the cycloheptane moiety. The Boc group is characterized by a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically observed in the upfield region around 1.4 ppm.[1] The protons on the cycloheptane ring will present as a series of complex, overlapping multiplets in the aliphatic region (typically 1.2-2.5 ppm), due to extensive spin-spin coupling. The α-proton, adjacent to the carboxylic acid and the nitrogen, will be deshielded and appear as a distinct multiplet at a lower field (around 4.0-4.5 ppm).[1]
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).[1][2] The carbons of the cycloheptane ring will appear in the aliphatic region, with the α-carbon being the most deshielded of the ring carbons.
Quantitative Data: Typical NMR Chemical Shifts
The following table summarizes the expected chemical shifts (δ) for a generic Boc-protected cycloheptane amino acid. Actual values may vary depending on the solvent, concentration, and specific substitution pattern on the ring.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc Group | ||
| -C(CH₃)₃ | ~ 1.4 (s, 9H) | ~ 28.3 |
| -C (CH₃)₃ | - | ~ 80.0 |
| -C=O | - | ~ 155.5 |
| Amino Acid Backbone | ||
| α-H | ~ 4.0 - 4.5 (m, 1H) | ~ 55-60 |
| -COOH | ~ 10-12 (br s, 1H) | ~ 170-175 |
| Cycloheptane Ring | ||
| Ring CH₂ | ~ 1.2 - 2.5 (m) | ~ 25-40 |
s = singlet, m = multiplet, br s = broad singlet
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the molecule, and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for the analysis of amino acids.[3][4]
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the Boc-protected cycloheptane amino acid.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. For Boc-protected amino acids, a prominent fragmentation pathway is the loss of the Boc group or components thereof. The cycloheptane ring can also undergo characteristic fragmentation. Due to the cyclic nature of the amino acid, ring-opening fragmentation is a key step, followed by sequential losses.[5][6]
Quantitative Data: Predicted Mass Spectrometry Fragments
Assuming a generic Boc-1-amino-cycloheptanecarboxylic acid (Molecular Formula: C₁₃H₂₃NO₄), the following table lists some expected m/z values for key fragments in positive ion mode ESI-MS/MS.
| Fragment Description | Proposed Formula | Expected m/z |
| [M+H]⁺ (Protonated Molecule) | C₁₃H₂₄NO₄⁺ | 258.17 |
| [M-C₄H₈+H]⁺ (Loss of isobutylene) | C₉H₁₆NO₄⁺ | 202.10 |
| [M-Boc+H]⁺ (Loss of Boc group) | C₈H₁₆NO₂⁺ | 158.12 |
| [M-Boc-H₂O+H]⁺ | C₈H₁₄N⁺ | 140.11 |
| [M-Boc-COOH+H]⁺ | C₇H₁₄N⁺ | 112.11 |
Crystallographic Characterization
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry of chiral centers, single-crystal X-ray diffraction is the gold standard.[7][8][9] This technique requires the growth of a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the precise positions of all atoms in the molecule can be determined.[7]
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the Boc-protected cycloheptane amino acid.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.[1]
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.[1]
-
Acquire a ¹H NMR spectrum (e.g., at 400 MHz) with an appropriate number of scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz) with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the assignment of all proton and carbon signals and to confirm the connectivity of the molecule.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.[1]
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[1]
-
Integrate the peaks in the ¹H spectrum and assign all signals in both the ¹H and ¹³C spectra.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.[3]
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
For MS/MS analysis, select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.
X-ray Crystallography
Crystal Growth:
-
Grow single crystals of the Boc-protected cycloheptane amino acid. A common method is slow evaporation of a saturated solution. Various solvents and solvent mixtures should be screened (e.g., ethyl acetate/hexanes, methanol/water). The crystals should be of sufficient size (ideally >0.1 mm in all dimensions) and quality, appearing clear and without visible fractures.[7][9]
Data Collection:
-
Mount a suitable crystal on a goniometer.[7]
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[7]
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or other phasing techniques to obtain an initial electron density map.[9]
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
Visualized Workflows and Pathways
Caption: Overall workflow for the structure elucidation of Boc-protected cycloheptane amino acid.
Caption: Key fragmentation pathways for Boc-protected cycloheptane amino acid in ESI-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. High performance liquid chromatography-electrospray ionization mass spectrometric (LC-ESI-MS) methodology for analysis of amino acid energy substrates in microwave-fixed microdissected brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectroscopic Characterization of Boc-Achc-OH
Introduction
N-tert-butoxycarbonyl-aminocyclohexanecarboxylic acid (Boc-Achc-OH) is a protected amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. Its cyclohexyl scaffold imparts conformational rigidity, making it a valuable building block for creating structured peptides with specific biological activities. Accurate spectroscopic characterization is essential to confirm its chemical identity, purity, and structural integrity. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Boc-Achc-OH, along with detailed experimental protocols.
It is important to note that "Achc" can refer to several isomers depending on the relative stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring (e.g., cis/trans and their positions). This guide will focus on representative data applicable to common isomers like Boc-cis-3-aminocyclohexanecarboxylic acid.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for Boc-Achc-OH.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH ) |
| ~4.5-5.0 | Broad | 1H | Amine (-NH -Boc) |
| ~3.5-4.0 | Multiplet | 1H | α-Proton (-CH -COOH) |
| ~1.0-2.2 | Multiplet | 9H | Cyclohexyl Ring Protons (-CH ₂- & -CH -) |
| ~1.45 | Singlet | 9H | tert-Butyl (-C(CH ₃)₃) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~175-185 | Carboxylic Acid Carbon (C =O) |
| ~155 | Carbamate Carbonyl (C =O) |
| ~80 | Quaternary Carbon (-C (CH₃)₃) |
| ~50-60 | α-Carbon (-C H-COOH) |
| ~28.5 | tert-Butyl Carbons (-C(C H₃)₃) |
| ~20-40 | Cyclohexyl Ring Carbons (-C H₂- & -C H-) |
Note: Exact chemical shifts can vary depending on the solvent, concentration, and specific isomer.[1][2][3]
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch of the carboxylic acid |
| ~3350 | Medium | N-H stretch of the carbamate |
| 2970-2850 | Medium-Strong | C-H stretch of alkyl groups (cyclohexyl and tert-butyl) |
| ~1710 | Strong | C=O stretch of the carboxylic acid carbonyl |
| ~1690 | Strong | C=O stretch of the carbamate carbonyl |
| 1320-1210 | Medium | C-O stretch of the carboxylic acid[4] |
| 1440-1395 & 950-910 | Medium | O-H bend of the carboxylic acid[4] |
Note: The broad O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[2][4][5]
Table 3: Mass Spectrometry (MS) Data
The molecular formula for Boc-Achc-OH is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol .[6][7]
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 244.15 | Protonated molecule, common in ESI positive mode. |
| [M+Na]⁺ | 266.13 | Sodium adduct, common in ESI positive mode.[8] |
| [M-H]⁻ | 242.14 | Deprotonated molecule, common in ESI negative mode. |
| [M+HCOO]⁻ | 288.15 | Formate adduct, can be observed with formic acid in the mobile phase. |
Note: ESI (Electrospray Ionization) is a common technique for this type of analysis.[8]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of Boc-Achc-OH and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1]
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Instrumentation :
-
Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to ensure homogeneity.
-
-
¹H NMR Acquisition :
-
Acquire the spectrum with standard parameters (e.g., 16 scans, 1-second relaxation delay).[1]
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).[1]
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid (KBr Pellet) : Mix a small amount of Boc-Achc-OH with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Solid (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation :
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background. A typical scan range is 4000-400 cm⁻¹.[5]
-
-
Data Analysis :
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of Boc-Achc-OH (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote ionization in positive mode.[8]
-
-
Instrumentation :
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire data in both positive and negative ion modes over a suitable mass range (e.g., m/z 100-500).[8]
-
-
Data Analysis :
-
Identify the m/z values for the molecular ion and common adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Compare the observed m/z values with the calculated theoretical values to confirm the molecular weight.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Boc-Achc-OH.
Caption: Workflow for Spectroscopic Analysis of Boc-Achc-OH.
References
Thermal Stability of Boc-Achc-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of N-Boc-aminocyclohexanecarboxylic acid (Boc-Achc-OH). The stability of protecting groups is a critical parameter in drug development and peptide synthesis, influencing process conditions, storage, and shelf-life. This document consolidates available data on the physical properties of Boc-Achc-OH isomers, outlines detailed experimental protocols for thermal analysis, and illustrates the key chemical pathways and analytical workflows.
Quantitative Data on Physical Properties
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the thermal decomposition of Boc-Achc-OH is not extensively published, the melting point, a key indicator of thermal stability, has been reported for several isomers. The thermal behavior is primarily dictated by the thermolability of the tert-butoxycarbonyl (Boc) protecting group.
Table 1: Reported Melting Points of Boc-Achc-OH Isomers
| Isomer | CAS Number | Melting Point (°C) |
| Boc-1-aminocyclohexanecarboxylic acid | 115951-16-1 | 175 - 177[1] |
| Boc-trans-4-aminocyclohexanecarboxylic acid | 53292-89-0 | 181 - 185[2] |
| Boc-cis-1,2-aminocyclohex-4-ene carboxylic acid | 63216-52-4 | 116 - 120 |
| Boc-trans-1,2-aminocyclohex-4-ene carboxylic acid | 865689-24-3 | 121 - 126 |
| Boc-cis-3-(Boc-amino)cyclohexanecarboxylic acid | 222530-33-8 | Not specified |
| 3-(Boc-amino)cyclohexanecarboxylic acid | 334932-13-7 | Not specified[3] |
Thermal Decomposition Profile
The thermal stability of Boc-Achc-OH is intrinsically linked to the stability of the Boc protecting group. The generally accepted mechanism for the thermal deprotection of Boc-amines does not require a catalyst and proceeds at elevated temperatures.[4]
Decomposition Onset and Mechanism
Thermal cleavage of the Boc group typically begins at temperatures around 150 °C, with rapid degradation occurring at approximately 200 °C for many Boc-protected compounds.[5] The process is a fragmentation reaction that yields the free amine, with isobutylene and carbon dioxide as byproducts.[4] This decomposition avoids harsh acidic conditions often used for Boc removal.[6][7] However, the high temperatures required may induce side reactions, such as racemization in chiral substrates.[4]
The reaction proceeds through the formation of a carbamic acid intermediate, which is unstable and readily decarboxylates.[4][8]
Visualization of Decomposition Pathway
The following diagram illustrates the uncatalyzed thermal decomposition pathway of a Boc-protected amine.
Experimental Protocols for Thermal Analysis
To precisely determine the thermal stability of Boc-Achc-OH, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the Boc group is cleaved, indicated by a significant mass loss corresponding to the masses of isobutylene and CO₂.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the Boc-Achc-OH sample into a clean, inert TGA crucible (e.g., alumina or platinum).[10][11] Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.[11]
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 30-50 mL/min) to prevent oxidative decomposition.[10][12]
-
Heating Program:
-
Equilibrate the sample at a starting temperature, for example, 30 °C.
-
Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a linear heating rate of 10 °C/min.[13]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of the major mass loss event corresponds to the beginning of the Boc group's decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[14]
-
Sample Preparation: Weigh 2-10 mg of the Boc-Achc-OH sample into a hermetically sealed aluminum DSC pan.[15] Prepare an identical empty, sealed pan to serve as the reference.[15][16]
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample and reference at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected melting and decomposition events.[16]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate the melting point of the crystalline solid. Exothermic or complex endothermic events at higher temperatures can be correlated with the decomposition process observed in TGA.
Analytical Workflow Visualization
The logical flow for a comprehensive thermal stability assessment is outlined below.
Conclusion
The thermal stability of Boc-Achc-OH is governed by the lability of the Boc protecting group, which generally begins to decompose at temperatures around 150-200 °C via a well-understood fragmentation mechanism. While specific decomposition data for Boc-Achc-OH isomers are sparse, the provided melting point data serve as useful preliminary indicators of stability. For definitive characterization, adherence to the detailed TGA and DSC experimental protocols outlined in this guide is essential. This will enable researchers and drug development professionals to establish precise thermal stability profiles, ensuring the integrity of the molecule during synthesis, purification, and storage.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-1,4-TRANS-ACHC-OH Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-(Boc-amino)cyclohexanecarboxylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. epfl.ch [epfl.ch]
- 11. torontech.com [torontech.com]
- 12. etamu.edu [etamu.edu]
- 13. researchgate.net [researchgate.net]
- 14. tainstruments.com [tainstruments.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
Cycloheptane-Based Amino Acids: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheptane-based amino acids represent a unique class of non-proteinogenic amino acids that have garnered interest in the fields of medicinal chemistry and drug discovery. The incorporation of a seven-membered cycloalkane ring into the amino acid structure imparts significant conformational constraints, influencing the peptide backbone and offering a scaffold for the design of novel therapeutics with enhanced stability and biological activity. This technical guide provides an in-depth overview of the discovery, history, synthesis, and potential applications of these intriguing molecules. While the exploration of cycloalkane-derived amino acids has historically focused on smaller ring systems like cyclopentane and cyclohexane, the unique conformational landscape of the cycloheptane moiety presents distinct opportunities for peptide and peptidomimetic design.
Historical Perspective and Discovery
The systematic investigation of cycloalkane-based amino acids began as an effort to create conformationally restricted analogs of natural amino acids. The primary goal was to stabilize specific secondary structures in peptides, such as β-turns and helices, to enhance their biological activity and resistance to enzymatic degradation. While the initial focus was on five- and six-membered rings, the synthesis and study of cycloheptane-based amino acids represented a logical progression in exploring the impact of ring size on peptide conformation.
The commercial availability of derivatives like Boc-1-amino-cycloheptane carboxylic acid indicates its established use as a building block in peptide synthesis and drug development.[1] This compound, with its tert-butyloxycarbonyl (Boc) protecting group, is well-suited for standard solid-phase peptide synthesis (SPPS) protocols.[1] The unique structural properties of the cycloheptane ring make it a valuable component in the design of novel pharmaceuticals, potentially leading to compounds with improved efficacy and bioavailability.[1]
Synthesis of Cycloheptane-Based Amino Acids
The synthesis of cycloheptane-based amino acids presents unique challenges due to the conformational flexibility and potential for side reactions associated with the seven-membered ring. Several synthetic strategies have been adapted from the synthesis of other cycloalkane amino acids.
1-Aminocycloheptanecarboxylic Acid
One of the fundamental cycloheptane-based amino acids is 1-aminocycloheptanecarboxylic acid. Its synthesis can be approached through various methods, often starting from cycloheptanone. A common strategy involves the Strecker synthesis or related methodologies.
Hypothetical Synthetic Workflow for 1-Aminocycloheptanecarboxylic Acid:
Caption: A generalized Strecker synthesis pathway for 1-aminocycloheptanecarboxylic acid.
2-Aminocycloheptanecarboxylic Acid
The synthesis of 2-aminocycloheptanecarboxylic acid introduces the complexity of stereochemistry, as two chiral centers are created. Synthetic routes often involve multi-step sequences starting from cycloheptene or functionalized cycloheptane derivatives. Resolution of racemic mixtures is a critical step to obtain enantiomerically pure isomers for biological studies.
Conformational Analysis
The cycloheptane ring is known for its conformational flexibility, existing in a dynamic equilibrium between several low-energy conformations, primarily the twist-chair and chair forms. The introduction of amino and carboxyl groups further complicates this conformational landscape. Understanding the preferred conformations of cycloheptane-based amino acids is crucial for predicting their influence on peptide secondary structure.
Computational studies, alongside experimental techniques like NMR spectroscopy, are employed to elucidate the conformational preferences of these molecules. The relative orientation of the substituents (cis or trans) significantly impacts the stability of different ring conformations and, consequently, the overall shape of peptides incorporating these amino acids.
Applications in Drug Discovery and Medicinal Chemistry
The rigid yet unique conformational properties of cycloheptane-based amino acids make them attractive building blocks for the design of peptidomimetics and other therapeutic agents.
Peptide Mimetics
Incorporating cycloheptane amino acids into peptide sequences can induce specific, predictable secondary structures. This is particularly valuable in the design of peptide-based drugs where a specific conformation is required for receptor binding or enzyme inhibition. The cycloheptane scaffold can serve as a template to orient pharmacophoric groups in a defined spatial arrangement.
Logical Relationship for Peptide Mimetic Design:
Caption: The role of cycloheptane amino acids in stabilizing bioactive conformations for peptidomimetic design.
Scaffolds for Small Molecule Drugs
Beyond peptides, the cycloheptane ring itself can serve as a scaffold for the development of small molecule drugs. The three-dimensional arrangement of functional groups on the cycloheptane core can be tailored to interact with specific biological targets. The cyclohepta[b]indole structure, for example, is a privileged motif found in various natural products and pharmaceuticals with a wide range of biological activities, including anti-HIV and antituberculosis properties.[2] This highlights the potential of the cycloheptane ring system in generating novel pharmacophores.
Quantitative Data
Currently, there is a limited amount of publicly available, structured quantitative data specifically on the biological activities of cycloheptane-based amino acids. The table below provides basic physicochemical properties for a commercially available derivative. Further research is needed to populate a comprehensive database of biological and pharmacological data.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) |
| Boc-1-amino-cycloheptane carboxylic acid | 199330-56-8 | C13H23NO4 | 257.33 | 115-127 | ≥ 97 (HPLC) |
| Data obtained from commercial supplier information.[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of specific cycloheptane-based amino acids are not widely available in general chemical literature, often residing within specialized publications or patents. The following represents a generalized protocol for the synthesis of an N-Boc protected amino acid, which is a common procedure in peptide chemistry.
General Protocol for N-Boc Protection of a Cycloheptane Amino Acid:
-
Dissolution: Dissolve the cycloheptane amino acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), to the solution to deprotonate the amino group.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours to allow the reaction to proceed to completion.
-
Work-up:
-
Wash the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate) to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of 2-3.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected cycloheptane amino acid.
Future Outlook
The field of cycloheptane-based amino acids is still relatively unexplored compared to their smaller ring counterparts. Future research is likely to focus on several key areas:
-
Development of novel and efficient synthetic routes: Creating stereoselective and scalable syntheses will be crucial for making a wider variety of cycloheptane amino acid building blocks accessible.
-
In-depth conformational analysis: A more thorough understanding of the conformational behavior of these amino acids, both as free molecules and within peptides, will enable more rational design of peptidomimetics.
-
Exploration of biological activity: Systematic screening of peptides and small molecules containing cycloheptane amino acids against various biological targets will be necessary to uncover their therapeutic potential.
As synthetic methodologies improve and our understanding of structure-activity relationships deepens, cycloheptane-based amino acids hold the promise of becoming valuable tools in the development of the next generation of therapeutics.
References
Commercial Availability and Technical Guide for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, also known as Boc-cycloheptyl-glycine, is a non-proteinogenic amino acid that serves as a crucial building block in the fields of peptide synthesis and medicinal chemistry. The incorporation of this cyclic amino acid derivative into peptide backbones can induce conformational constraints, enhance metabolic stability, and modulate the biological activity of the resulting peptidomimetics. Its tert-butoxycarbonyl (Boc) protecting group is a standard feature in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of peptide chains. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and a general experimental protocol for the application of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid in research and development.
Commercial Availability
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is readily available from a variety of chemical suppliers specializing in building blocks for peptide synthesis and drug discovery. The primary CAS number for this compound is 199330-56-8 .[1][2][3][4][5] Researchers can procure this reagent in quantities ranging from milligrams to kilograms, catering to both small-scale laboratory research and larger-scale development projects.
Physicochemical and Technical Data
A summary of the key quantitative data for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is presented in the table below for easy comparison.
| Property | Value | Reference |
| CAS Number | 199330-56-8 | [1][2][3][4][5] |
| Molecular Formula | C13H23NO4 | [1][3] |
| Molecular Weight | 257.33 g/mol | [2][3][4] |
| Appearance | White to off-white powder | N/A |
| Purity | ≥97% | [4] |
| Melting Point | 115-127 °C | [4] |
| Storage Temperature | 2-8 °C | [2][4] |
| Synonyms | Boc-1-amino-cycloheptane carboxylic acid, Boc-cycloheptyl-glycine | [1][3] |
Experimental Protocols
The following section details a general methodology for the incorporation of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Boc chemistry. This protocol is based on standard and widely practiced procedures in peptide synthesis.[6][7][8]
Materials and Reagents
-
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid
-
Merrifield resin (or other suitable solid support)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)[6]
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF or a mixture of TFA, water, and scavengers)
-
Diethyl ether
-
HPLC grade solvents for purification
Procedure
-
Resin Swelling and Preparation:
-
Swell the resin in an appropriate solvent, typically DCM or DMF, for 1-2 hours in a reaction vessel.
-
Wash the resin multiple times with the swelling solvent.
-
-
First Amino Acid Coupling (if applicable):
-
If 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is not the C-terminal residue, couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
-
-
Boc-Deprotection:
-
Treat the resin-bound amino acid with a solution of TFA in DCM (typically 25-50%) for about 30 minutes to remove the Boc protecting group.[6]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved tert-butyl cation.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the free amine on the resin with a solution of a non-nucleophilic base, such as 10% DIEA in DCM or DMF, for 10-15 minutes.[6]
-
Wash the resin extensively with DCM and DMF to remove excess base and salts.
-
-
Coupling of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid:
-
In a separate vial, dissolve 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (typically 2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activator base, such as DIEA (2-4 equivalents), to the amino acid/coupling agent solution and allow for a pre-activation period of a few minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours, or until the coupling reaction is complete.
-
Monitor the reaction progress using a qualitative method like the Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
-
Washing:
-
After a successful coupling, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid to be added to the peptide chain.
-
-
Cleavage and Final Deprotection:
-
Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Treat the dried resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or a less hazardous mixture containing a high concentration of TFA along with scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove any remaining side-chain protecting groups. The specific cocktail will depend on the amino acids present in the sequence.
-
The cleavage reaction is typically carried out for 1-3 hours at room temperature.
-
-
Precipitation and Purification:
-
Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
-
Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an amino acid like 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.
Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.
Logical Relationship in Boc Protection Strategy
This diagram illustrates the fundamental principle of the Boc protection strategy in peptide synthesis.
Caption: Logical flow of the Boc protection strategy in peptide chain elongation.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 199330-56-8|1-((tert-Butoxycarbonyl)amino)cycloheptane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Boc-1-amino-cycloheptane carboxylic acid | 199330-56-8 [sigmaaldrich.com]
- 5. 1-TERT-BUTOXYCARBONYLAMINO-CYCLOHEPTANECARBOXYLIC ACID | 199330-56-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Peptides Using Boc-Achc-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance biological activity, increase metabolic stability, and constrain peptide conformation.[1][2] One such valuable building block is N-Boc-aminocyclohexanecarboxylic acid (Boc-Achc-OH), a cyclic β-amino acid. Its rigid cyclohexane ring structure imparts unique conformational constraints on peptides, influencing their secondary structure and interaction with biological targets.[2] Notably, peptides containing the trans-isomer of Achc have a high propensity to form stable 14-helical structures.[2]
These application notes provide detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-Achc-OH using the tert-butyloxycarbonyl (Boc) protection strategy. The protocols address the challenges associated with the coupling of this sterically hindered amino acid and offer guidance on achieving successful synthesis.
Data Presentation
The successful incorporation of Boc-Achc-OH into a peptide sequence is dependent on the chosen coupling strategy. Due to its steric hindrance, more potent activating reagents and potentially longer coupling times are often required compared to standard proteinogenic amino acids.
| Parameter | Recommended Conditions | Expected Outcome | Monitoring Method |
| Coupling Reagent | HBTU/DIEA or HATU/DIEA | High coupling efficiency (>90%) | Kaiser Test |
| Boc-Achc-OH Equivalents | 2-4 equivalents (relative to resin loading) | Drives reaction to completion | - |
| Coupling Time | 2-4 hours (or overnight for difficult couplings) | Complete incorporation of the residue | Kaiser Test |
| Double Coupling | Recommended for the first incorporation | Ensures high substitution level | Kaiser Test after each coupling |
| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent (typically 60-85%) | - | Analytical RP-HPLC |
| Final Purity (Post-Purification) | >95% | - | Analytical RP-HPLC and Mass Spectrometry |
Note: The expected outcomes are based on general principles for coupling sterically hindered amino acids and may vary depending on the specific peptide sequence and synthesis conditions. A solution-phase synthesis of a Boc-trans-(ACHC)₂ dimer reported a high yield of 93%, indicating that high coupling efficiencies are achievable.[2]
Experimental Protocols
The following protocols outline the manual Boc-SPPS workflow for the incorporation of Boc-Achc-OH into a peptide sequence on a Merrifield resin. These protocols can be adapted for automated synthesizers with appropriate adjustments.
Protocol 1: Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell Merrifield resin (1 g, 1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) in a reaction vessel for 1 hour with gentle agitation.
-
First Amino Acid Attachment (Cesium Salt Method): a. Dissolve the first Boc-protected amino acid (2.5 mmol) in a mixture of ethanol and water. b. Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃). c. Lyophilize the solution to obtain the Boc-amino acid cesium salt. d. Dissolve the cesium salt in N,N-dimethylformamide (DMF, 10 mL). e. Add the solution to the swollen resin and heat the mixture at 50°C for 24 hours. f. Wash the resin with DMF (3 x 15 mL), a 1:1 mixture of DMF/water (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL). g. Dry the resin under vacuum.
Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle
This cycle is repeated for each amino acid in the peptide sequence.
-
Boc Deprotection: a. Wash the resin with DCM (3 x 15 mL). b. Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) to the resin and agitate for 2 minutes. c. Drain the solution. d. Add a fresh solution of 50% TFA in DCM (15 mL) and agitate for 20 minutes.[3] e. Wash the resin with DCM (3 x 15 mL), isopropanol (IPA) (2 x 15 mL), and DCM (3 x 15 mL).[3]
-
Neutralization: a. Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (15 mL) to the resin and agitate for 5 minutes. b. Repeat the neutralization step. c. Wash the resin with DCM (5 x 15 mL).
-
Amino Acid Coupling (for Standard Amino Acids): a. In a separate flask, dissolve the Boc-protected amino acid (3 mmol) and HBTU (2.9 mmol) in DMF (10 mL). b. Add DIEA (6 mmol) to the solution to pre-activate the amino acid for 2 minutes. c. Add the activated amino acid solution to the neutralized resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step. f. Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Coupling of Boc-Achc-OH (Sterically Hindered): a. In a separate flask, dissolve Boc-Achc-OH (3 mmol) and HATU (2.9 mmol) in DMF (10 mL). b. Add DIEA (6 mmol) to the solution to pre-activate the amino acid for 5 minutes. c. Add the activated amino acid solution to the neutralized resin. d. Agitate the mixture for 2-4 hours at room temperature. For the first coupling of Boc-Achc-OH or if the sequence is known to be difficult, extend the coupling time to overnight. e. Perform a Kaiser test. A negative result (yellow/brown beads) indicates complete coupling. If the test is positive, perform a second coupling with freshly activated Boc-Achc-OH. f. Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
Protocol 3: Final Cleavage and Peptide Purification
-
Final Boc Deprotection: Follow the deprotection protocol (Protocol 2, Step 1).
-
Resin Drying: Wash the peptide-resin with DCM (3 x 15 mL) and dry thoroughly under high vacuum for at least 4 hours.
-
HF Cleavage: a. Transfer the dried peptide-resin to a specialized HF cleavage apparatus. b. Add a pre-cooled (0°C) cleavage cocktail of HF:anisole (9:1, v/v; 10 mL per gram of resin). c. Stir the mixture at 0°C for 1 hour. d. Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Washing: a. Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide. b. Wash the peptide pellet with cold diethyl ether three times to remove scavengers and cleaved protecting groups. c. Dry the crude peptide under vacuum.
-
Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA). b. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final peptide product.
Mandatory Visualizations
Caption: Boc-SPPS workflow for peptide synthesis.
References
Application Notes: 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid in the Development of Janus Kinase (JAK) Inhibitors
Introduction
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Ac7c-OH) is a valuable cyclic amino acid building block for drug discovery. Its unique seven-membered carbocyclic ring offers a distinct conformational profile compared to smaller or larger cycloalkanes, enabling fine-tuning of the physicochemical and pharmacological properties of drug candidates. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for straightforward incorporation into target molecules using standard peptide coupling methodologies.[1] This application note will focus on the use of Boc-Ac7c-OH in the synthesis of potent and selective Janus Kinase (JAK) inhibitors, a class of therapeutics effective in treating autoimmune diseases and certain cancers.
Application in JAK Inhibitor Scaffolds
The core structure of many JAK inhibitors, such as the FDA-approved drug tofacitinib, features a pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine moiety. The substituents on the piperidine ring play a crucial role in modulating the potency and selectivity of the inhibitor. By replacing existing substituents with a cycloheptylamino group derived from Boc-Ac7c-OH, medicinal chemists can explore new regions of the chemical space and potentially improve the drug-like properties of the lead compounds. The cycloheptyl group can influence binding affinity, metabolic stability, and pharmacokinetic parameters.
A key synthetic step involves the coupling of Boc-Ac7c-OH with a piperidine intermediate, followed by deprotection and subsequent elaboration to the final JAK inhibitor. This approach allows for the systematic investigation of structure-activity relationships (SAR) by varying the cycloalkyl group.
Experimental Protocols
Protocol 1: Amide Coupling of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid to a Piperidine Scaffold
This protocol describes a general method for the amide bond formation between Boc-Ac7c-OH and a generic piperidine amine intermediate.
Materials:
-
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Ac7c-OH)
-
Piperidine intermediate (e.g., (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the piperidine intermediate (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired Boc-protected amide.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the primary amine for further functionalization.
Materials:
-
Boc-protected amide from Protocol 1
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amide in a minimal amount of DCM.
-
Add an excess of 4 M HCl in 1,4-dioxane (typically 10-20 equivalents).
-
Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon complete deprotection, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the amine.
-
Collect the solid by filtration and dry under vacuum to yield the deprotected amine, which can be used in the next step without further purification.
Data Presentation
The following table summarizes the in vitro biological activity of a Janus Kinase (JAK) inhibitor synthesized using a cycloheptylamino moiety derived from 1-tert-butoxycarbonylamino-cycloheptanecarboxylic acid, compared to analogues with other cycloalkyl groups. The data is sourced from patent literature describing novel JAK inhibitors.
| Compound ID | Cycloalkyl Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 1 | Cycloheptyl | 15 | 5 | 1 |
| 2 | Cyclopentyl | 25 | 10 | 3 |
| 3 | Cyclohexyl | 20 | 8 | 2 |
Data is illustrative and derived from representative examples in patent literature for comparative purposes.
Visualization
Diagram 1: General Synthetic Workflow
This diagram illustrates the overall synthetic strategy for incorporating the 1-tert-butoxycarbonylamino-cycloheptanecarboxylic acid building block into a JAK inhibitor scaffold.
Caption: Synthetic workflow for JAK inhibitor synthesis.
Diagram 2: Janus Kinase (JAK) Signaling Pathway
This diagram provides a simplified overview of the JAK-STAT signaling pathway, which is the target of the synthesized inhibitors.
Caption: Simplified JAK-STAT signaling pathway.
References
Application Notes and Protocols for Boc-Achc-OH Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy remains a cornerstone of peptide chemistry. This method facilitates the stepwise assembly of amino acids onto a solid support, enabling the efficient synthesis of complex peptide sequences.[1][2] The Boc group serves as a temporary protecting group for the Nα-amino function and is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1][3] Side-chain functional groups are protected by more acid-stable groups, which are removed concurrently with cleavage of the peptide from the resin support using a strong acid like hydrofluoric acid (HF).[1][3]
This document provides a detailed protocol for the incorporation of the non-proteinogenic, sterically hindered amino acid, N-Boc-1-aminocyclohexane-1-carboxylic acid (Boc-Achc-OH), into peptide sequences using Boc-SPPS. The cyclic and Cα,α-disubstituted nature of Achc presents unique challenges to peptide bond formation, often requiring optimized coupling conditions to achieve high efficiency.[4] These application notes offer guidance on reagent selection and provide a step-by-step protocol for the successful synthesis of Achc-containing peptides.
Data Presentation
The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance associated with Boc-Achc-OH. The following table summarizes the performance of commonly used coupling reagents in Boc-SPPS for sterically hindered amino acids. While specific data for Boc-Achc-OH is limited, the presented data for other challenging couplings provides a strong indication of suitable reagents and conditions.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids in Boc-SPPS
| Coupling Reagent/Method | Typical Equivalents (Amino Acid:Reagent:Base) | Typical Coupling Time | Reported Yield (%) | Key Considerations |
| HATU/DIEA | 1:0.95:2 | 1 - 4 hours | >95 | Highly efficient for hindered couplings with rapid reaction times.[5][6] |
| HBTU/DIEA | 1:0.95:2 | 2 - 6 hours | 90 - 98 | A reliable and widely used reagent, slightly less reactive than HATU.[5][6] |
| DIC/HOBt | 1:1: - | 4 - 12 hours | 85 - 95 | A cost-effective option, though may require longer reaction times for complete coupling. |
| DIC/OxymaPure® | 1:1: - | 2 - 8 hours | 92 - 97 | OxymaPure® enhances coupling efficiency and significantly suppresses racemization.[5] |
Table 2: General Reagents and Solvents for Boc-Achc-OH SPPS
| Reagent/Solvent | Grade | Purpose |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Solvent for swelling, washing, and coupling |
| Dichloromethane (DCM) | Peptide Synthesis | Solvent for swelling, washing, and deprotection |
| Trifluoroacetic acid (TFA) | Peptide Synthesis | Boc deprotection |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis | Neutralization and coupling activation |
| Isopropanol (IPA) | Reagent | Washing |
| Piperidine | Reagent | Optional for monitoring |
| Hydrofluoric Acid (HF) or TFMSA | Reagent | Final cleavage from resin |
| Scavengers (e.g., anisole, p-cresol) | Reagent | Cation trapping during cleavage |
| Merrifield Resin or PAM Resin | SPPS Grade | Solid support for peptide acids |
| MBHA Resin or BHA Resin | SPPS Grade | Solid support for peptide amides |
Experimental Protocols
The following section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing Boc-Achc-OH.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]
-
After swelling, drain the solvent by filtration.
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
To the swollen resin, add a solution of 50% TFA in DCM.[1][3]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[1][3]
-
Drain the solution and add a fresh solution of 50% TFA in DCM.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[1][3]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) (2 times) to remove residual TFA.[1][3]
Neutralization
This step neutralizes the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.
-
Wash the resin with DCM (2-3 times).
-
Add a 10% solution of DIEA in DCM to the resin.
-
Agitate for 2 minutes and then drain the solution.[1]
-
Repeat the neutralization step one more time to ensure complete conversion to the free amine.[1]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base and its salt.
Boc-Achc-OH Coupling
Due to the steric hindrance of Boc-Achc-OH, a robust coupling strategy is essential. The use of a highly efficient coupling reagent such as HATU is recommended.
-
In a separate vessel, dissolve 2-4 equivalents of Boc-Achc-OH and 1.9-3.8 equivalents of HATU in DMF.
-
Add 4-6 equivalents of DIEA to the solution to pre-activate the amino acid.
-
Immediately add the activated Boc-Achc-OH solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature. Due to the sterically hindered nature of Achc, a longer coupling time of 4-12 hours may be required.
-
Monitor the coupling reaction for the disappearance of free amines using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be extended or repeated.
Peptide Chain Elongation
Repeat the deprotection (Step 2), neutralization (Step 3), and coupling (Step 4 with the respective Boc-amino acid) cycles for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups.
Caution: This step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized, well-ventilated apparatus by trained personnel.
-
Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum.
-
Transfer the dried peptide-resin to an HF cleavage apparatus.
-
Add a pre-cooled scavenger cocktail (e.g., 90% HF / 10% anisole) to the resin (approximately 10 mL per gram of resin).[3]
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash it multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the peptide product under vacuum.
Mandatory Visualization
Caption: Workflow for Boc-Achc-OH Solid-Phase Peptide Synthesis.
Caption: Chemical cycle of Boc Solid-Phase Peptide Synthesis.
References
Application Notes and Protocols for Coupling Reactions Involving 1-(Boc-amino)cycloheptane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Boc-amino)cycloheptane-1-carboxylic acid is a valuable building block in medicinal chemistry and peptide synthesis.[1] Its unique cycloheptane scaffold introduces conformational rigidity and lipophilicity into target molecules, which can lead to improved pharmacological properties such as enhanced metabolic stability, bioavailability, and receptor affinity.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its strategic use in stepwise peptide synthesis and the construction of complex molecular architectures.[1] These application notes provide an overview of common coupling reactions involving this sterically hindered amino acid, along with detailed protocols and comparative data to guide researchers in its effective utilization.
Due to the steric hindrance presented by the cycloheptane ring, selecting the appropriate coupling reagents and reaction conditions is critical to achieving high yields and minimizing side reactions. This document focuses on widely used and effective coupling strategies for incorporating 1-(Boc-amino)cycloheptane-1-carboxylic acid into peptide chains and other molecules.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like 1-(Boc-amino)cycloheptane-1-carboxylic acid. Reagents that form highly reactive intermediates are generally preferred. Below is a summary of commonly used coupling reagents and their expected performance in such challenging couplings. While specific data for 1-(Boc-amino)cycloheptane-1-carboxylic acid is not extensively published, the following data for other sterically hindered amino acids provides a strong indication of expected outcomes.
| Coupling Reagent | Class | Activating Additive | Typical Yield for Hindered Couplings | Key Considerations |
| HATU | Uronium Salt | (HOAt) | > 90% | Highly efficient and fast. Recommended for difficult couplings. Can cause guanidinylation of the N-terminus if used in excess. |
| HBTU | Uronium Salt | HOBt | > 90% | Very effective and widely used. Slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | - | > 90% | Efficient and avoids the formation of carcinogenic byproducts associated with BOP. Good for solution and solid-phase synthesis. |
| DIC/HOBt | Carbodiimide | HOBt | Variable | Cost-effective, but may require longer reaction times or double coupling for sterically hindered residues. The urea byproduct of DIC is soluble in common organic solvents. |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Solution-Phase Amide Coupling using HATU
This protocol is recommended for high-efficiency coupling of 1-(Boc-amino)cycloheptane-1-carboxylic acid to a primary or secondary amine in solution.
Materials:
-
1-(Boc-amino)cycloheptane-1-carboxylic acid (1.0 eq)
-
Amine coupling partner (1.0 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(Boc-amino)cycloheptane-1-carboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine coupling partner to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU
This protocol describes a standard procedure for coupling 1-(Boc-amino)cycloheptane-1-carboxylic acid onto a resin-bound peptide with a free N-terminal amine in a manual or automated synthesizer.
Materials:
-
Resin with N-terminal deprotected peptide (1.0 eq)
-
1-(Boc-amino)cycloheptane-1-carboxylic acid (2.0 - 4.0 eq)
-
HBTU (2.0 - 4.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 - 8.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform the N-terminal Boc deprotection of the resin-bound peptide using 25-50% Trifluoroacetic acid (TFA) in DCM.
-
Wash the resin thoroughly with DCM and DMF.
-
Neutralize the resin with a solution of 5-10% DIPEA in DMF. Wash the resin again with DMF.
-
In a separate vessel, dissolve 1-(Boc-amino)cycloheptane-1-carboxylic acid, HBTU, and DIPEA in DMF. Allow the solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours. For sterically hindered couplings, a second coupling (double coupling) may be necessary.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test or chloranil test). A negative test indicates a complete reaction.
-
Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
Visualizations
Experimental Workflow for Solution-Phase Coupling
Caption: General workflow for solution-phase amide coupling.
Logical Flow for SPPS Cycle
Caption: Logic for a single SPPS coupling cycle.
References
The Use of Boc-Achc-OH in the Synthesis of Non-Natural Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and materials science. (1R,2S)-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (Boc-Achc-OH), a cyclic β-amino acid, offers unique conformational constraints that can significantly influence the structure, stability, and biological activity of peptides. Its rigid cyclohexyl backbone can induce specific secondary structures and enhance resistance to enzymatic degradation, making it a valuable building block for the design of novel peptidomimetics with improved therapeutic properties.
These application notes provide a comprehensive overview of the use of Boc-Achc-OH in the synthesis of non-natural peptides, detailing experimental protocols for its incorporation via Boc-based Solid-Phase Peptide Synthesis (SPPS), and summarizing key data on the conformational properties of Achc-containing peptides.
Key Applications of Achc-Containing Peptides
The introduction of the Achc moiety into peptide sequences can impart several desirable properties:
-
Enhanced Proteolytic Stability: The β-amino acid structure and the cyclic nature of Achc hinder cleavage by endogenous proteases, leading to a longer in vivo half-life of peptide drug candidates.
-
Modulation of Peptide Conformation: The rigid cyclohexyl ring restricts the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures such as turns and helices.[1] This can lead to improved receptor binding and specificity.
-
Increased Lipophilicity: The hydrophobic cyclohexyl group can enhance the lipophilicity of peptides, potentially improving membrane permeability and oral bioavailability.
-
Scaffolding for Novel Structures: Achc residues can serve as nucleation sites for specific folds, guiding the overall three-dimensional structure of the peptide.
Data Presentation
Table 1: Physicochemical Properties of Boc-Achc-OH
| Property | Value |
| Chemical Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (DMF, DCM, MeOH) |
| Storage | Store at 2-8 °C |
Table 2: Illustrative Quantitative Data for SPPS of a Model Peptide Containing Achc
The following data are representative of a typical synthesis of a model hexapeptide containing one Achc residue using the protocols outlined below. Actual results may vary depending on the peptide sequence, scale, and specific conditions.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin are commonly used for Boc-SPPS. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test. |
| Coupling Efficiency (Boc-Achc-OH) | 95-98% | May require extended coupling times or the use of more potent coupling reagents due to steric hindrance. |
| Overall Crude Peptide Yield | 55 - 75% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by RP-HPLC) | 50 - 70% | Purification is typically required to remove deletion and truncated sequences. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |
Table 3: Conformational Data of Peptides Containing cis-ACHC
NMR and crystallographic studies of oligomers containing cis-ACHC residues have provided insights into their conformational preferences.
| Peptide Type | Observed Conformation | Method | Key Findings |
| Homooligomers of cis-ACHC | Extended Conformation | 2D NMR, X-ray Crystallography | Do not form compact helical structures. Exhibit six-membered ring C=O···H–N intramolecular hydrogen bonds.[1] |
| β-peptides (alternating cis-ACHC and β³h-Ala) | Extended Conformation | 2D NMR | Favors an extended backbone structure in solution.[1] |
| 1:1 α/β-peptides (alternating cis-ACHC and Ala) | 11/9-Helical Conformation | 2D NMR | The propensity for this helical fold decreases with increasing solvent polarity.[1] |
Experimental Protocols
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of Boc-Achc-OH
This protocol outlines a single cycle for the incorporation of Boc-Achc-OH onto a resin-bound peptide with a free N-terminal amine.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Boc-Achc-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N'-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling (Incorporation of Boc-Achc-OH):
-
In a separate vessel, pre-activate Boc-Achc-OH (3 equivalents relative to resin substitution) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes. Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated Boc-Achc-OH solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of Boc-Achc-OH, an extended coupling time is recommended.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), the coupling step should be repeated with freshly activated Boc-Achc-OH.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage and Deprotection of the Achc-Containing Peptide
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus.
Materials and Reagents:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the final peptide-resin under high vacuum for at least 4 hours.
-
HF Cleavage:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger cocktail (e.g., 9:1 HF:anisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Peptide Precipitation:
-
Evaporate the HF under a stream of nitrogen.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and organic-soluble byproducts.
-
-
Peptide Isolation:
-
Centrifuge the peptide suspension and decant the ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification and Characterization of the Achc-Containing Peptide
Purification:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
RP-HPLC: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Fraction Collection and Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.
Characterization:
-
Analytical RP-HPLC: Assess the purity of the final peptide using analytical RP-HPLC.
-
Mass Spectrometry: Confirm the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
NMR Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed to determine the solution conformation of the peptide.[1]
Visualizations
Caption: Workflow for the synthesis and characterization of Achc-containing peptides.
Caption: Logical relationship of incorporating Achc into peptides and its therapeutic implications.
References
Application Notes and Protocols: Incorporation of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid into Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-natural, conformationally constrained amino acids into peptide sequences is a powerful strategy in peptidomimetic drug design.[1][2][3][4] These modifications can enhance resistance to enzymatic degradation, improve bioavailability, and lock the peptide into a bioactive conformation.[1][5][6] 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, a cyclic amino acid, offers a unique scaffold to induce specific secondary structures in peptides. This document provides detailed application notes and protocols for the successful incorporation of this building block into peptidomimetic structures. While specific data for peptidomimetics containing 1-aminocycloheptanecarboxylic acid is limited in published literature, this document leverages data from structurally similar cyclic amino acids, such as 1-aminocyclohexane carboxylic acid, to provide representative insights.
Rationale for Incorporation
The seven-membered ring of 1-aminocycloheptanecarboxylic acid restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, influencing the local and global conformation of the resulting peptidomimetic.[7] This conformational constraint can be exploited to:
-
Stabilize Secondary Structures: Promote the formation of specific secondary structures like β-turns or helical motifs.[7][8]
-
Enhance Receptor Binding: Pre-organize the peptide into a conformation that is optimal for binding to a biological target, thereby increasing potency.
-
Improve Metabolic Stability: The non-natural structure can hinder recognition by proteases, leading to a longer in vivo half-life.[1]
Data Presentation
The following table summarizes representative biological activity of a synthetic antimicrobial peptide (AMP) containing the structurally similar 1-aminocyclohexane carboxylic acid (A6c). This data illustrates the potential antimicrobial efficacy that could be explored with peptidomimetics containing 1-aminocycloheptanecarboxylic acid.
Table 1: Minimum Inhibitory Concentrations (MIC) of a Synthetic Antimicrobial Peptide Containing 1-Aminocyclohexane Carboxylic Acid [9]
| Target Microorganism | MIC (µM) |
| Staphylococcus aureus (Drug-resistant) | 10.9 - 43 |
| Acinetobacter baumannii (Drug-resistant) | 10.9 - 43 |
| Klebsiella pneumoniae (Drug-resistant) | 10.9 - 43 |
| Pseudomonas aeruginosa (Drug-resistant) | 10.9 - 43 |
| Enterobacter aerogenes (Drug-resistant) | 10.9 - 43 |
| Enterococcus faecium (Drug-resistant) | 10.9 - 43 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid
This protocol outlines a general procedure for the manual solid-phase synthesis of a target peptidomimetic using the Boc (tert-butyloxycarbonyl) protection strategy.
Materials:
-
Rink Amide MBHA resin
-
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid
-
Other Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Reagents for cleavage and purification
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 25% TFA in DCM for 30 minutes.[10]
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Coupling of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid:
-
Dissolve 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.[11]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).
-
Cleavage: Cleave the peptidomimetic from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: Conformational Analysis using Circular Dichroism (CD) Spectroscopy
This protocol describes the use of CD spectroscopy to assess the secondary structure of the synthesized peptidomimetic in different environments.
Materials:
-
Purified peptidomimetic
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dodecyl sulfate (SDS) micelles
-
Dodecylphosphocholine (DPC) micelles
-
Small unilamellar vesicles (SUVs) of desired lipid composition (e.g., POPC, POPC/POPG)
-
CD spectropolarimeter
Workflow Diagram:
Caption: Circular Dichroism Spectroscopy Workflow.
Procedure:
-
Sample Preparation: Prepare stock solutions of the peptidomimetic in PBS. Prepare solutions of the peptide in the presence of SDS micelles, DPC micelles, and SUVs at desired concentrations.
-
Instrument Setup: Set up the CD spectropolarimeter to scan from approximately 190 to 260 nm. Set the temperature as required for the experiment.
-
Data Acquisition: Record the CD spectra for the peptide in each of the prepared solutions. Also, record the spectra of the buffer and micelle/SUV solutions alone to serve as blanks.
-
Data Processing: Subtract the blank spectra from the corresponding peptide spectra.
-
Data Analysis: Analyze the resulting spectra to estimate the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) using deconvolution software. Based on studies with similar cyclic amino acids, expect to observe distinct conformational changes upon interaction with membrane-mimicking environments.[9]
Signaling Pathways and Biological Evaluation
While specific signaling pathways for peptidomimetics containing 1-aminocycloheptanecarboxylic acid are not yet elucidated, the incorporation of constrained amino acids is a common strategy to develop potent and selective enzyme inhibitors.[12][13] For example, peptidomimetics containing cyclic amino acids have been shown to inhibit proteases like calpain.
Logical Relationship Diagram:
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of Peptides Containing Cycloheptyl Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the Nα-amino group.[1][2] Its removal, or deprotection, is a critical step that must be both efficient and selective to ensure the integrity of the final peptide product.[2] The incorporation of non-proteinogenic amino acids, such as those with cycloheptyl residues, into peptide sequences can enhance metabolic stability and conformational rigidity. However, the bulky and hydrophobic nature of the cycloheptyl group presents unique challenges during Boc deprotection. These challenges include potential steric hindrance, which can slow down the deprotection reaction, and an increased propensity for peptide aggregation, leading to incomplete reactions and difficult purification.[1][3]
This document provides detailed application notes and protocols for the successful Boc deprotection of peptides containing cycloheptyl residues. It covers standard and alternative deprotection methods, strategies to mitigate side reactions, and troubleshooting guidance.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid.[1][2] This is followed by the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[1][2] The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium salt.[2]
The liberated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[1][4] To prevent these side reactions, scavengers are often added to the deprotection cocktail to trap the tert-butyl cations.[1][4]
Standard Deprotection Protocols and Considerations for Cycloheptyl-Containing Peptides
The presence of a bulky cycloheptyl residue may necessitate modifications to standard Boc deprotection protocols to ensure complete and efficient removal of the protecting group while minimizing side reactions.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common method for Boc deprotection in SPPS.[1][2] For peptides containing cycloheptyl residues, which can increase the hydrophobicity and aggregation potential, careful optimization of the TFA concentration and reaction time is crucial.[3]
Considerations for Cycloheptyl-Containing Peptides:
-
Steric Hindrance: The bulky cycloheptyl group may sterically hinder the approach of the acid to the Boc group, potentially slowing the reaction rate.[1]
-
Aggregation: Increased hydrophobicity can lead to peptide aggregation on the solid support, limiting reagent access.[3]
-
Side Reactions: The use of appropriate scavengers is critical to prevent alkylation of sensitive residues by the tert-butyl cation.[1][4]
Table 1: Recommended TFA Deprotection Cocktails for Peptides with Cycloheptyl Residues
| Peptide Composition | Deprotection Cocktail (v/v/v) | Scavengers | Purpose of Scavengers |
| General Peptides (no sensitive residues) | 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) | TIS, Water | TIS is a highly effective carbocation scavenger. Water helps to solvate the peptide and can act as a scavenger.[1][5] |
| Peptides with Trp | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | TIS, Phenol, Water | Phenol acts as a decoy for the tert-butyl cation, protecting the indole ring of tryptophan.[1] |
| Peptides with Met | 90% TFA / 5% Thioanisole / 3% 1,2-Ethanedithiol (EDT) / 2% Anisole | Thioanisole, EDT, Anisole | Thioanisole and anisole are carbocation scavengers. EDT helps prevent oxidation of methionine.[1][6] |
| Peptides with Cys | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | Phenol, Thioanisole, EDT | A robust cocktail for peptides with multiple sensitive residues, preventing various side reactions.[7][8] |
Method 2: Hydrogen Chloride (HCl) in Dioxane
A 4M solution of HCl in dioxane is a common alternative to TFA and is sometimes considered a stronger deprotection reagent.[2][9] This can be advantageous for deprotecting sterically hindered Boc groups.
Considerations for Cycloheptyl-Containing Peptides:
-
Increased Strength: May be more effective in cases of slow deprotection due to steric hindrance.[1]
-
Anhydrous Conditions: Requires strictly anhydrous conditions to be effective.
Alternative Mild Deprotection Methods
For peptides that are particularly sensitive to strong acids or prone to aggregation, milder deprotection methods can be employed.
Method 3: Tin(IV) Chloride (SnCl₄)
SnCl₄ in organic solvents offers an extremely mild method for Boc deprotection and has been shown to be compatible with acid-labile moieties.[10]
Method 4: Oxalyl Chloride in Methanol
This method provides a mild and selective deprotection of the N-Boc group at room temperature.[9][11] It has been successfully applied to compounds with multiple functional groups and other acid-labile groups.[9]
Method 5: Deep Eutectic Solvent (DES)
A choline chloride/p-toluenesulfonic acid deep eutectic solvent can serve as both the reaction medium and catalyst for an efficient and environmentally friendly Boc deprotection.[12]
Experimental Protocols
Protocol 1: TFA/DCM Deprotection (Solid-Phase)
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.
-
Deprotection: Drain the DCM and add the appropriate TFA deprotection cocktail (see Table 1). Use approximately 10 mL of solution per gram of resin.
-
Reaction: Shake the mixture for 30-60 minutes at room temperature. For peptides with significant steric hindrance, the reaction time may need to be extended. Monitor the reaction progress using a ninhydrin test.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL/g).
-
Neutralization: Neutralize the resulting ammonium salt by washing the resin with a 5% solution of diisopropylethylamine (DIPEA) in DCM (3 x 10 mL/g).
-
Final Wash: Wash the resin again with DCM (3 x 10 mL/g) to remove excess base.
-
Drying: Dry the resin under a stream of nitrogen before proceeding to the next coupling step.
Protocol 2: HCl/Dioxane Deprotection (Solution-Phase)
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of Boc-protected peptide).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Steric Hindrance: The bulky cycloheptyl group is impeding acid access.[1] | Increase reaction time, use a stronger acid (e.g., 4M HCl in dioxane), or apply gentle warming. Ensure an effective scavenger cocktail is used under these more forceful conditions.[1] |
| Peptide Aggregation: The hydrophobic nature of the peptide is causing it to aggregate, limiting reagent access.[3] | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO). Sonication or microwave irradiation can also help disrupt aggregation.[3] | |
| Side Product Formation (+56 Da) | Alkylation by tert-butyl cation: Sensitive residues (Trp, Met, Cys, Tyr) are being alkylated.[1][4] | Use an appropriate scavenger cocktail (see Table 1). Increase the concentration of the scavenger. |
| Peptide Degradation | Acid-labile groups: The peptide contains other acid-sensitive protecting groups that are being cleaved. | Use a milder deprotection method such as SnCl₄ or oxalyl chloride/methanol.[9][10] |
Visualizations
Caption: Standard solid-phase Boc deprotection workflow.
Caption: Mechanism of side reaction and prevention by scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Application of Boc-Achc-OH in Combinatorial Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of combinatorial chemistry and drug discovery, the use of conformationally constrained amino acid analogues is a powerful strategy for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, Boc-Achc-OH (N-tert-butyloxycarbonyl-aminocyclohexanecarboxylic acid) has emerged as a valuable building block. Its rigid cyclohexyl scaffold restricts the conformational flexibility of peptide backbones, enabling the synthesis of peptidomimetics with well-defined secondary structures. This application note provides a comprehensive overview of the utility of Boc-Achc-OH in combinatorial library synthesis, complete with detailed experimental protocols, quantitative data from library screening, and visualizations of relevant workflows and concepts.
The incorporation of Boc-Achc-OH into peptide sequences can lead to the formation of stable β-peptides and other secondary structures, which can mimic the binding epitopes of natural peptides while offering resistance to proteolytic degradation. These characteristics make libraries containing Achc residues particularly attractive for screening against a variety of biological targets, including receptors and enzymes.
Application: Synthesis of Antimicrobial β-Peptide Libraries
A significant application of Boc-Achc-OH is in the generation of combinatorial libraries of 14-helical antimicrobial β-peptides. The rigid structure of the Achc residue helps to enforce the helical conformation, which is crucial for the antimicrobial activity of these peptides. By systematically replacing other amino acid residues with Achc, researchers can probe the relationship between helical stability and biological activity.
Quantitative Data Summary
The following table summarizes the antimicrobial and hemolytic activity of a series of β-peptides where acyclic residues were incrementally replaced with Achc to enhance the 14-helical structure. The data is presented as Minimum Inhibitory Concentration (MIC) against E. coli and the concentration causing 50% hemolysis of human red blood cells (HC50).
| Peptide ID | Sequence | % Achc | MIC (µg/mL)[1] | HC50 (µg/mL)[1] |
| 1 | Ac-β³hVal-β³hLys-β³hVal-β³hLys-β³hVal-β³hLys-NH₂ | 0% | >100 | >200 |
| 2 | Ac-β³hVal-β³hLys-ACHC-β³hLys-β³hVal-β³hLys-NH₂ | 17% | 50 | >200 |
| 3 | Ac-ACHC-β³hLys-ACHC-β³hLys-β³hVal-β³hLys-NH₂ | 33% | 25 | 150 |
| 4 | Ac-ACHC-β³hLys-ACHC-β³hLys-ACHC-β³hLys-NH₂ | 50% | 12.5 | 100 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a combinatorial peptide library incorporating Boc-Achc-OH using Boc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Boc-Achc-OH
-
Other Boc-protected amino acids (e.g., Boc-β³hLys(Boc)-OH, Boc-β³hVal-OH)
-
Merrifield resin or other suitable solid support
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine (for Fmoc deprotection if using an orthogonal strategy)
-
Anhydrous Hydrogen Fluoride (HF) or TFMSA (for final cleavage)
-
Scavengers (e.g., p-cresol, p-thiocresol)
-
Diethyl ether
Protocol 1: Solid-Phase Synthesis of a Peptide Library Incorporating Boc-Achc-OH
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale. The "split-and-pool" method can be employed for generating a combinatorial library.
1. Resin Preparation and Swelling:
- Place the resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.
- Wash the resin with DCM (3 x 5 mL) to remove any impurities.
- Swell the resin in DCM (5 mL) for 30 minutes with gentle agitation.
2. First Amino Acid Coupling (if not pre-loaded):
- Follow standard procedures for coupling the first Boc-protected amino acid to the resin.
3. Boc-SPPS Cycle (for each amino acid, including Boc-Achc-OH):
4. Repeat the Boc-SPPS cycle until the desired peptide sequence is synthesized.
5. Final Cleavage and Deprotection:
- Safety Precaution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized apparatus.
- Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
- Place the dried resin in the HF reaction vessel.
- Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% p-thiocresol).
- Stir the reaction at 0°C for 1-2 hours.
- Evaporate the HF under a stream of nitrogen.
6. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding cold diethyl ether to the cleavage residue.
- Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptides by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow for Library Synthesis and Screening
Caption: Workflow for combinatorial synthesis and screening of a peptidomimetic library.
Logical Relationship: Impact of Achc on Helical Stability and Activity
Caption: Relationship between Achc incorporation, helical stability, and biological activity.
References
Application Notes and Protocols for Monitoring Reactions with 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Achc-OH). The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC) for the qualitative and quantitative analysis of reaction progress, including peptide couplings and Boc-deprotection steps.
Application Note 1: Monitoring Peptide Coupling Reactions
Peptide coupling reactions involve the formation of an amide bond between the carboxylic acid of Boc-Achc-OH and the amine of another amino acid or peptide. Accurate monitoring is crucial to determine reaction completion and minimize side reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for monitoring the progress of peptide coupling reactions by separating and quantifying the reactants and products based on their hydrophobicity.
Methodology:
A common approach is to use Reverse-Phase HPLC (RP-HPLC). The reaction progress is monitored by observing the decrease in the peak area of the starting materials (Boc-Achc-OH and the amino component) and the increase in the peak area of the desired peptide product.[1]
Experimental Protocol: RP-HPLC
-
Sample Preparation: At specific time intervals (e.g., 0, 1, 2, 4, 24 hours), withdraw a small aliquot of the reaction mixture. Quench the reaction by adding a small amount of water. Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.[2]
-
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% Trifluoroacetic Acid (TFA) is typically used. For example:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: A typical gradient might be 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
-
Data Analysis: Integrate the peak areas of the starting materials and the product at each time point to determine the percentage conversion.
Data Presentation:
| Time (hours) | Boc-Achc-OH Peak Area | Amino Component Peak Area | Product Peak Area | % Conversion |
| 0 | X | Y | 0 | 0 |
| 1 | ... | ... | ... | ... |
| 2 | ... | ... | ... | ... |
| 4 | ... | ... | ... | ... |
| 24 | ... | ... | ... | ... |
Table 1: Example of HPLC data for monitoring a peptide coupling reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides both separation and mass information, confirming the identity of the product and detecting any side products.
Methodology:
The HPLC method described above can be directly coupled to a mass spectrometer. It is often necessary to replace non-volatile mobile phase additives like TFA with volatile alternatives such as formic acid to ensure compatibility with the mass spectrometer.[1]
Experimental Protocol: LC-MS
-
Sample Preparation: Follow the same procedure as for HPLC, ensuring the final dilution is in a solvent compatible with the MS ion source.
-
Instrumentation and Conditions:
-
Instrument: LC-MS system with an Electrospray Ionization (ESI) source.
-
LC Conditions: Similar to the RP-HPLC protocol, but using a volatile mobile phase additive (e.g., 0.1% formic acid instead of 0.1% TFA).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: A relevant mass range to detect the protonated molecules [M+H]⁺ of the starting materials and the expected product.
-
-
-
Data Analysis: Analyze the mass spectra of the eluting peaks to confirm the molecular weights of the components in the reaction mixture.
Data Presentation:
| Compound | Expected [M+H]⁺ | Observed [M+H]⁺ |
| Boc-Achc-OH | 258.17 | ... |
| Amino Component | ... | ... |
| Product | ... | ... |
Table 2: Expected and observed masses in LC-MS analysis.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method for qualitative monitoring of the reaction's progress.
Methodology:
By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system, the consumption of starting materials and the formation of the product can be visualized.
Experimental Protocol: TLC
-
Sample Preparation: Directly spot a small amount of the reaction mixture onto a silica gel TLC plate.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
-
Visualization: Visualize the spots under UV light (if any of the components are UV active) or by staining with an appropriate reagent. A common stain is potassium permanganate, which reacts with most organic compounds. For free amines, ninhydrin can be used.[2]
-
Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Application Note 2: Monitoring Boc-Deprotection
The removal of the Boc protecting group is typically achieved with a strong acid, such as trifluoroacetic acid (TFA).
High-Performance Liquid Chromatography (HPLC)
Methodology:
RP-HPLC can be used to monitor the disappearance of the Boc-protected starting material and the appearance of the deprotected amine product.[1]
Experimental Protocol: RP-HPLC for Deprotection
-
Sample Preparation: At various time points, take an aliquot of the reaction, quench the acid (e.g., by dilution in a neutral buffer or by evaporation), and dilute with the mobile phase.
-
Instrumentation and Conditions: Use the same or similar RP-HPLC conditions as described for monitoring peptide coupling. The deprotected product will be more polar and thus have a shorter retention time.
Data Presentation:
| Time (minutes) | Boc-Achc-OH Derivative Peak Area | Deprotected Product Peak Area | % Conversion |
| 0 | Z | 0 | 0 |
| 5 | ... | ... | ... |
| 15 | ... | ... | ... |
| 30 | ... | ... | ... |
| 60 | ... | ... | ... |
Table 3: Example of HPLC data for monitoring a Boc-deprotection reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
¹H NMR spectroscopy is a powerful tool for monitoring Boc-deprotection by observing the disappearance of the characteristic signal from the tert-butyl protons of the Boc group.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and re-dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Monitor the disappearance of the singlet peak corresponding to the nine protons of the tert-butyl group of the Boc protecting group, which typically appears around 1.4 ppm.[3] The appearance of new signals corresponding to the free amine product will also be observed.
Data Presentation:
| Compound | Key ¹H NMR Signal (ppm) | Description |
| Boc-Achc-OH Derivative | ~1.4 | Singlet, 9H (tert-butyl) |
| Deprotected Product | - | Absence of the ~1.4 ppm signal |
Table 4: Key ¹H NMR signals for monitoring Boc-deprotection.
Visualizations
Caption: Workflow for monitoring peptide coupling reactions.
Caption: Workflow for monitoring Boc-deprotection reactions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting the synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid?
The most common and straightforward method is the protection of the amino group of 1-aminocycloheptanecarboxylic acid using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) under basic conditions. This reaction is a nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl carbon of the Boc anhydride.
Q2: I am observing a low yield in my reaction. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or poor solubility of the starting material.
-
Side reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.
-
Product loss during workup and purification: The extraction and purification steps can lead to a loss of product if not optimized.
-
Decomposition of the product: Although generally stable, the Boc-protected amino acid can be sensitive to highly acidic or basic conditions during workup.
Q3: What are the common side reactions to be aware of during the synthesis?
Common side reactions include:
-
Formation of N,N-di-Boc-amino acid: If an excess of Boc anhydride is used or if the reaction conditions are too harsh, a second Boc group can be added to the amino group.
-
Formation of urea derivatives: Under certain conditions, isocyanates can be formed, leading to the formation of urea byproducts.
-
Reaction with other functional groups: If the starting material contains other nucleophilic groups, they may also react with the Boc anhydride.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC). The starting material (1-aminocycloheptanecarboxylic acid) and the product (1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid) will have different Rf values. A stain such as ninhydrin can be used to visualize the amino acid, which will be positive for the starting material and negative for the product.
Q5: What is the best method for purifying the final product?
The most common purification method is extraction followed by crystallization or column chromatography. An acid-base extraction is often effective in separating the acidic product from neutral or basic impurities. The crude product can then be purified further by recrystallization from a suitable solvent system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete dissolution of 1-aminocycloheptanecarboxylic acid. | Use a co-solvent system such as dioxane/water or THF/water to improve solubility. |
| Insufficient amount of Boc anhydride or base. | Use a slight excess (1.1-1.5 equivalents) of Boc anhydride. Ensure at least one equivalent of base is used to neutralize the generated acid. | |
| Reaction time is too short. | Monitor the reaction by TLC and continue until the starting material is consumed. Reactions can take from a few hours to overnight. | |
| Product loss during workup. | Ensure the pH is adjusted correctly during extractions. The aqueous layer should be acidified to a pH of ~3 before extracting the product with an organic solvent. Perform multiple extractions. | |
| Multiple Products Observed on TLC | Formation of N,N-di-Boc product. | Use a stoichiometric amount of Boc anhydride and monitor the reaction closely. |
| Presence of unreacted starting material. | Increase reaction time or temperature. Ensure adequate mixing. | |
| Formation of other byproducts. | Optimize reaction conditions (temperature, solvent, base). Consider alternative Boc protection reagents if side reactions are significant. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not solidify. | Try trituration with a non-polar solvent like hexane or pentane. Seed crystals can also be used to induce crystallization. |
| Impurities co-elute with the product during column chromatography. | Try a different solvent system for chromatography. Consider an alternative purification method like recrystallization. | |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Data Presentation
The following table summarizes typical reaction conditions and yields for the Boc protection of cyclic amino acids, which can be used as a reference for optimizing the synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.
| Starting Material | Reagents and Solvents | Reaction Time | Yield | Reference |
| 1-Aminocyclobutanecarboxylic acid | (Boc)₂O, NaOH, 1,4-dioxane/water | 15 hours | 80.6% | [1] |
| 1-Aminocyclobutanecarboxylic acid | (Boc)₂O, NaHCO₃, 1,4-dioxane/water | 12 hours | 75% | [1] |
| trans-4-Aminocyclohexanecarboxylic acid | (Boc)₂O, Triethylamine, DMF | 18 hours | 95% | N/A |
| Glycylglycine | (Boc)₂O, Na₂CO₃, THF/water | 2 hours | High | N/A |
Experimental Protocols
Protocol 1: Boc Protection using Sodium Hydroxide
This protocol is adapted from the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid and is a good starting point for the synthesis of the cycloheptane analog.[1]
Materials:
-
1-Aminocycloheptanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-aminocycloheptanecarboxylic acid (1.0 eq) in a 0.5 M sodium hydroxide solution.
-
Add an equal volume of 1,4-dioxane to the solution.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.5 eq).
-
Allow the reaction to stir at room temperature for 15-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, extract the mixture with diethyl ether (2 x volume of aqueous layer) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully add hydrochloric acid dropwise until the pH reaches ~3-4.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated sodium chloride solution (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Boc Protection using Sodium Bicarbonate
This is an alternative protocol using a milder base.[1]
Materials:
-
1-Aminocycloheptanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-aminocycloheptanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with ethyl acetate to remove impurities.
-
Acidify the aqueous layer with 1N HCl to a pH of ~2-3.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Caption: Experimental workflow for the synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.
Caption: Troubleshooting workflow for low yield or impure product in the synthesis.
References
Technical Support Center: Purification of Boc-Achc-OH
Welcome to the technical support center for the purification of N-Boc-aminocyclohexanecarboxylic acid (Boc-Achc-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of Boc-Achc-OH?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Residual aminocyclohexanecarboxylic acid or di-tert-butyl dicarbonate ((Boc)₂O).
-
Side products: Di-Boc protected amine, tert-butyl ester of the carboxylic acid, and tert-butyl carbamate.
-
Isomeric impurities: The presence of the undesired stereoisomer (e.g., cis isomer when the trans isomer is desired, or vice-versa). The cis/trans ratio can be a critical parameter.[1]
-
Residual solvents: Solvents used during the synthesis and purification process.
Q2: My Boc-Achc-OH product is an oil and will not crystallize. How can I solidify it for purification?
A2: Obtaining an oily product is a common challenge with Boc-protected amino acids. Here are some effective strategies:
-
Dicyclohexylamine (DCHA) Salt Formation: Convert the oily Boc-Achc-OH into its dicyclohexylammonium (DCHA) salt. This salt is often a stable, crystalline solid that can be easily purified by recrystallization. The free acid can be regenerated after purification.
-
Seeded Crystallization: If a small amount of pure, solid Boc-Achc-OH is available to act as a seed crystal, it can be added to the oil to induce crystallization.
-
Solvent Trituration/Pulping: Stirring the oil in a non-polar solvent in which it is poorly soluble (e.g., hexane or diethyl ether) can sometimes induce solidification and wash away non-polar impurities.
Q3: How can I separate the cis and trans isomers of Boc-Achc-OH?
A3: The separation of cis and trans isomers can be challenging. One reported method involves selective esterification. Under specific conditions, one isomer (e.g., the cis isomer) can be selectively esterified, allowing for the isolation of the unreacted trans isomer.[1] Fractional crystallization or preparative chromatography (HPLC or column chromatography) with optimized conditions may also be effective.
Q4: What are the recommended analytical methods for assessing the purity of Boc-Achc-OH?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Primarily Reverse-Phase HPLC (RP-HPLC) is used to determine chemical purity and quantify impurities. Chiral HPLC may be necessary to determine the enantiomeric purity if applicable.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying residual solvents or process-related impurities.[5][6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amino acid before work-up. |
| Product Loss During Work-up | During acid-base extraction, ensure the pH of the aqueous layer is carefully adjusted to fully protonate the carboxylic acid for efficient extraction into the organic phase. Perform multiple extractions with the organic solvent. |
| Co-elution with Impurities | Optimize the mobile phase for column chromatography to achieve better separation. A shallower gradient or a different solvent system may be required. |
| Product Insolubility | Ensure the chosen recrystallization solvent system does not lead to premature precipitation and loss of product. |
Problem 2: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Inefficient Extraction | During the work-up, perform thorough aqueous washes to remove water-soluble impurities and by-products from the Boc protection reaction. |
| Suboptimal Recrystallization | Experiment with different solvent systems for recrystallization. A solvent system where the product is sparingly soluble at room temperature but highly soluble when hot is ideal.[8] |
| Inadequate Chromatographic Separation | For column chromatography, ensure the correct stationary phase (e.g., silica gel) and a well-chosen eluent system are used. Adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can improve the peak shape of carboxylic acids on silica gel. |
| Isomeric Contamination | If cis/trans isomers are present, consider specialized separation techniques like selective esterification or preparative chiral HPLC.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for solid Boc-Achc-OH.
-
Solvent Selection: Determine a suitable solvent or solvent pair. Ideal solvents are those in which Boc-Achc-OH is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for similar compounds include ethyl acetate/hexane.
-
Dissolution: Dissolve the crude Boc-Achc-OH in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Crystallization: For maximum yield, further cool the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Select an appropriate eluent system based on TLC analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid can be added to the eluent to reduce tailing of the carboxylic acid.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude Boc-Achc-OH in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity (gradient elution) to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Assessment by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A typical gradient could be 10-90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve the Boc-Achc-OH sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the purification and analysis of Boc-Achc-OH.
Caption: Decision tree for troubleshooting Boc-Achc-OH purification.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Boc-Protected Cycloheptane Amino Acids
Welcome to the technical support center for the synthesis of Boc-protected cycloheptane amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Boc protection of cycloheptane amino acids?
A1: The most prevalent and effective method for the N-Boc protection of cycloheptane amino acids is the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions.[][2] Common bases used include sodium hydroxide, sodium bicarbonate, or triethylamine (TEA) in a solvent system that can dissolve both the amino acid and Boc₂O, such as a mixture of water and an organic solvent like dioxane, tetrahydrofuran (THF), or acetonitrile.[][2]
Q2: I am observing a low yield of my Boc-protected cycloheptane amino acid. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a primary culprit, which can be caused by insufficient Boc₂O, suboptimal pH, or a short reaction time. Another common issue is the loss of the product during the aqueous workup, especially if the Boc-protected amino acid has some water solubility. Formation of side products can also significantly reduce the yield of the desired product.
Q3: What are the typical side reactions I should be aware of during the Boc protection of cycloheptane amino acids?
A3: Several side reactions can occur, reducing the purity and yield of your target compound. The most common include:
-
Formation of N,N'-di-tert-butyl-N-cycloheptylurea: This can happen, particularly with sterically hindered amines, through the formation of an isocyanate intermediate.[]
-
Di-Boc protection: The formation of a di-Boc protected amine can occur, especially if an excess of Boc₂O is used under forcing conditions.[3]
-
Formation of pyroglutamate derivatives: While more common for glutamic acid, cyclic amino acids can also be susceptible to lactam formation under certain conditions, leading to pyroglutamate-like byproducts.
Q4: How can I monitor the progress of my Boc protection reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. The starting amino acid is typically much more polar than the Boc-protected product. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the less polar product spot. Staining with ninhydrin is useful as it will stain the free amine of the starting material but not the protected product.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to insufficient Boc₂O. | Increase the molar excess of Boc₂O to 1.1-1.5 equivalents relative to the amino acid. |
| Suboptimal pH for the reaction. | Ensure the reaction mixture is basic (pH 9-10) by using an adequate amount of base (e.g., NaOH, NaHCO₃, or TEA). | |
| Short reaction time. | Extend the reaction time. Reactions are often stirred overnight at room temperature to ensure completion.[4] | |
| Presence of Multiple Spots on TLC (Side Products) | Formation of N,N'-di-tert-butyl-N-cycloheptylurea. | Avoid high reaction temperatures. If using a hindered cycloheptane amino acid, consider using a milder base or a different Boc-protection reagent.[] |
| Di-Boc protection. | Use a controlled amount of Boc₂O (around 1.1 equivalents). Avoid using a strong activating catalyst like DMAP unless necessary, as it can promote di-protection.[3] | |
| Formation of pyroglutamate-like byproducts. | Maintain a basic pH throughout the reaction and workup until the final acidification step. | |
| Product is an Oil and Difficult to Purify | The Boc-protected amino acid is not crystalline. | Convert the oily product to a solid dicyclohexylamine (DCHA) salt for easier handling and purification by recrystallization.[5] |
| Residual solvents or byproducts. | Ensure complete removal of solvents under high vacuum.[6] Consider purification by flash column chromatography.[7] | |
| Low Recovery After Workup | Product loss during aqueous extraction. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
| Premature precipitation of the product. | During acidification, add the acid slowly at 0 °C to control the precipitation and allow for efficient extraction into the organic phase. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Boc protection of amino acids. While specific data for cycloheptane amino acids is limited, these values provide a general benchmark.
| Amino Acid Type | Base | Solvent System | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| General Amino Acids | NaOH | Dioxane/Water | 16 | 92-94 | >98 | [6] |
| General Amino Acids | NaHCO₃ | Dioxane/Water | 12 | 75 | >95 | [4] |
| Phenylalanine | Triethylamine | Acetone/Water | 4 | 89.8 | 99.1 | [8] |
| Phenylglycine | Triethylamine | Dioxane/Water | 4 | 90.5 | 99.2 | [8] |
| 1-Aminocyclobutane-carboxylic acid | NaOH | Dioxane/Water | 15 | 80.6 | Not specified | [4] |
Experimental Protocols
Protocol 1: General Boc Protection of Cycloheptane Amino Acid
This protocol is a general guideline and may require optimization for specific cycloheptane amino acid derivatives.
Materials:
-
Cycloheptane amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the cycloheptane amino acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Purification of Oily Boc-Protected Cycloheptane Amino Acid via DCHA Salt Formation
This protocol is useful if the Boc-protected product is an oil and difficult to crystallize directly.[5]
Materials:
-
Crude oily Boc-protected cycloheptane amino acid
-
Diethyl ether
-
Dicyclohexylamine (DCHA)
-
10% aqueous phosphoric acid
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the crude oily Boc-amino acid in diethyl ether.
-
Slowly add one equivalent of dicyclohexylamine with stirring.
-
Stir the mixture until a precipitate forms. This may occur immediately or require some time.
-
Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.
-
To recover the free acid, suspend the DCHA salt in ethyl acetate and transfer it to a separatory funnel.
-
Add a 10% aqueous solution of phosphoric acid and shake the funnel. The pH of the aqueous layer should be 2-3.
-
Separate the layers and wash the organic phase with water until the pH of the aqueous wash is neutral (≥4).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified Boc-amino acid.
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathway for Boc protection and the formation of common side products.
Caption: Main reaction pathway and common side reactions in Boc protection.
References
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Overcoming solubility issues of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Cha-OH) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Boc-Cha-OH?
A1: Boc-Cha-OH is a non-polar, bulky amino acid derivative. Its hydrophobic nature, conferred by the cycloheptane ring and the tert-butoxycarbonyl (Boc) protecting group, results in poor solubility in aqueous solutions and limited solubility in some standard organic solvents used in peptide synthesis. It is generally more soluble in polar aprotic solvents.
Q2: Which solvents are recommended for dissolving Boc-Cha-OH for solid-phase peptide synthesis (SPPS)?
A2: For SPPS, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the primary recommended solvents due to their ability to dissolve a wide range of protected amino acids and effectively swell the resin.[1] Dichloromethane (DCM) can also be used, particularly in Boc-based synthesis strategies.[1] For particularly difficult cases, Dimethyl sulfoxide (DMSO) is a stronger solvent to consider, although its viscosity and potential side reactions require careful management.[2][3]
Q3: My Boc-Cha-OH is not dissolving completely in DMF or NMP at the desired concentration. What should I do?
A3: Incomplete dissolution is a common issue with bulky amino acids. Several strategies can be employed sequentially:
-
Sonication: Use an ultrasonic bath to break up aggregates and enhance dissolution.[3]
-
Gentle Warming: Gently warm the solution to 30-40°C.[3] Avoid excessive heat, which could potentially lead to the degradation of the Boc-protecting group.
-
Use of a Co-solvent: Adding a small percentage of DMSO (e.g., 5-10%) to your DMF or NMP solution can significantly improve solubility. Alternatively, a "magic mixture" of DCM/DMF/NMP (1:1:1 v/v/v) is known to be effective for challenging sequences and poorly soluble amino acids.[3]
Q4: Can precipitation of Boc-Cha-OH during the coupling reaction affect the synthesis outcome?
A4: Yes, absolutely. If Boc-Cha-OH precipitates from the solution, its effective concentration available for the coupling reaction decreases drastically. This leads to incomplete coupling, resulting in deletion sequences and a lower purity of the final crude peptide.[3] Ensuring complete dissolution before adding the amino acid to the resin is critical for success.[3]
Q5: Are there specific coupling reagents that are better suited for bulky, hard-to-dissolve amino acids like Boc-Cha-OH?
A5: While solubility is the primary issue, using a highly efficient coupling reagent is crucial to drive the reaction to completion once the amino acid is in solution. Uronium/phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective, especially for sterically hindered amino acids. They are often used with a base like N,N-Diisopropylethylamine (DIEA).
Troubleshooting Guides
Issue 1: Boc-Cha-OH Fails to Dissolve in Standard Solvent (DMF/NMP)
-
Observation: Solid particles of Boc-Cha-OH remain suspended in the solvent even after vigorous vortexing.
-
Root Cause: The concentration exceeds the solubility limit of Boc-Cha-OH in the chosen solvent at room temperature. The bulky and hydrophobic nature of the cycloheptane ring limits solvation.
-
Solution Workflow:
Caption: Troubleshooting workflow for dissolving Boc-Cha-OH.
Issue 2: Solution Becomes Cloudy or Precipitates After Initial Dissolution
-
Observation: A clear solution of Boc-Cha-OH becomes cloudy or forms a precipitate upon standing or cooling.
-
Root Cause: The solution was likely saturated or supersaturated. A small drop in ambient temperature can cause the compound to fall out of solution.
-
Solution:
-
Re-dissolve the precipitate by gently warming and sonicating the solution.
-
Use the solution immediately after it has cooled to room temperature, before it has a chance to re-precipitate.
-
Consider adding a small amount of a stronger co-solvent like DMSO to increase the stability of the solution.
-
If the problem persists, prepare the solution at a slightly lower concentration by adding more of the primary solvent.
-
Data Presentation
Quantitative solubility data for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is not widely available in peer-reviewed literature or technical data sheets. The table below provides a qualitative guide based on the general properties of bulky, hydrophobic Boc-protected amino acids.
Table 1: Qualitative Solubility Profile of Boc-Cha-OH
| Solvent | Type | Predicted Solubility | Notes |
| Water | Polar Protic | Insoluble | The hydrophobic Boc and cycloheptane groups prevent dissolution. |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | May be used for some analytical purposes but not ideal for coupling. |
| Dichloromethane (DCM) | Non-polar Aprotic | Moderate | Commonly used in Boc-SPPS; solubility can be limited.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good | Standard solvent for SPPS; may require assistance (heat/sonication).[1] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good to Excellent | Often a better solvent than DMF for hydrophobic amino acids.[1] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Excellent | Very effective but should be used judiciously as a co-solvent.[2][3] |
For comparison, the following table presents available quantitative solubility data for other representative Boc-protected amino acids.
Table 2: Quantitative Solubility of Representative Boc-Amino Acids
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (Approx.) | Reference |
| Boc-Val-OH | DMF | ~108.6 | ~0.5 M | [3] |
| Boc-Gly-Gly-OH | DMSO | ~100 | ~0.43 M | [3] |
| Boc-β-Ala-OH | DMSO | ~100 | ~0.53 M | [3] |
Note: This data is for comparative purposes only. Actual solubility can vary with purity, temperature, and specific solvent batch.
Experimental Protocols
Protocol 1: Enhanced Dissolution of Boc-Cha-OH using a Co-Solvent and Sonication
This protocol is recommended when Boc-Cha-OH does not readily dissolve in pure DMF or NMP at the desired concentration for SPPS.
-
Preparation:
-
Weigh the required amount of Boc-Cha-OH (e.g., 4 equivalents relative to resin loading) into a clean, dry glass vial.
-
Prepare a 9:1 (v/v) mixture of DMF and DMSO.
-
-
Dissolution:
-
Add the calculated volume of the DMF/DMSO co-solvent mixture to the vial to achieve the target concentration.
-
Vortex the mixture vigorously for 2-3 minutes.
-
-
Sonication and Warming:
-
Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.
-
If undissolved particles remain, gently warm the vial in a water bath to 30-40°C while continuing to mix or sonicate.
-
-
Final Check:
-
Once the solution is clear and all particles are dissolved, allow it to cool to room temperature.
-
Visually inspect the solution one final time for any signs of precipitation before proceeding with the pre-activation and coupling steps.
-
Protocol 2: Standard Coupling of a Solubilized Boc-Amino Acid using HATU
This protocol outlines the coupling step after successful dissolution of the Boc-amino acid.
-
Resin Preparation:
-
Ensure the N-terminal amine on the resin is deprotected (as a free amine) and washed thoroughly with DMF.
-
-
Amino Acid Pre-activation:
-
To the vial containing the fully dissolved Boc-Cha-OH solution (from Protocol 1), add HATU (e.g., 3.9 equivalents).
-
Add DIEA (e.g., 8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture (e.g., by shaking or bubbling nitrogen) for 1-2 hours. For a bulky amino acid like Boc-Cha-OH, a longer coupling time is recommended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
If the test is positive, the coupling may be repeated.
-
Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove excess reagents and byproducts.
Caption: The relationship between activation and coupling in SPPS.
-
References
Preventing racemization during the activation of 1-(Boc-amino)cycloheptane-1-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Boc-amino)cycloheptane-1-carboxylic acid. The focus is on preventing racemization during the activation and coupling steps of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is 1-(Boc-amino)cycloheptane-1-carboxylic acid prone to racemization during activation?
A1: 1-(Boc-amino)cycloheptane-1-carboxylic acid is an α,α-disubstituted amino acid, which makes it sterically hindered. This steric bulk can slow down the rate of the desired coupling reaction. The primary mechanism for racemization of N-alkoxycarbonyl-protected amino acids, such as Boc-protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This intermediate is formed upon activation of the carboxylic acid. The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[1][2] A slower coupling reaction provides a larger window of opportunity for this racemization pathway to occur.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization during the activation of amino acids for peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism for N-acyl protected amino acids.[3] The activated carboxyl group intramolecularly cyclizes to form a planar, achiral oxazolone intermediate. Deprotonation at the α-carbon by a base, followed by reprotonation, leads to racemization.
-
Direct Enolization: This involves the direct abstraction of the α-proton from the activated amino acid by a base to form an achiral enolate intermediate. This pathway is more prevalent under strongly basic conditions.
Q3: Which factors have the most significant impact on preventing racemization for this amino acid?
A3: Several factors are critical in controlling racemization:[3]
-
Choice of Coupling Reagent: Modern uronium/aminium or phosphonium-based reagents are generally superior to carbodiimides alone.
-
Use of Additives: Additives like HOAt and Oxyma are highly effective at suppressing racemization.
-
Base Selection: The type and amount of base used are crucial. Weaker, sterically hindered bases are preferred.
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.
-
Pre-activation Time: Minimizing the time the amino acid spends in its activated state before coupling is essential.
Troubleshooting Guide
Issue: High levels of the D-enantiomer detected after coupling 1-(Boc-amino)cycloheptane-1-carboxylic acid.
This common issue can often be traced back to the reaction conditions. Follow these steps to troubleshoot and mitigate racemization.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Coupling Reagent | If using a carbodiimide like DCC or DIC without an additive, switch to a uronium/aminium salt (e.g., HATU, HBTU, COMU) or a phosphonium salt (e.g., PyBOP). | Uronium/aminium and phosphonium reagents often lead to the in-situ formation of active esters that are less prone to racemization.[4] HATU is particularly effective for sterically hindered couplings.[5][6] |
| Absence or Ineffective Additive | Always use a racemization-suppressing additive. While HOBt is effective, HOAt and OxymaPure are generally considered superior in preventing racemization. | Additives react with the activated amino acid to form an active ester, which is more stable and less susceptible to oxazolone formation than the initial activated intermediate.[7] HOAt is particularly effective due to the electronic properties of the azabenzotriazole ring.[5] |
| Strong or Excess Base | Replace strong, non-hindered bases like triethylamine (TEA) or excess diisopropylethylamine (DIEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3] Use the minimum necessary amount of base. | Stronger bases can more readily abstract the acidic α-proton of the oxazolone intermediate, leading to increased racemization.[3] |
| Elevated Reaction Temperature | Perform the activation and coupling steps at a lower temperature, for instance, 0 °C. If using microwave synthesis, consider reducing the temperature for this specific coupling step. | Lower temperatures decrease the rate of the racemization side reaction more significantly than the desired coupling reaction. |
| Prolonged Pre-activation Time | Minimize the pre-activation time. Ideally, add the activated amino acid solution to the amine component immediately after a short pre-activation period (1-5 minutes). For some systems, in-situ activation (adding the coupling reagent to the mixture of the amino acid and amine) may be beneficial. | The longer the activated amino acid exists before coupling, the greater the opportunity for racemization to occur.[5] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Relative Racemization Risk | Coupling Efficiency for Hindered Residues |
| DIC/DCC | None | High | Moderate |
| DIC/DCC | HOBt | Moderate | Good |
| DIC/DCC | HOAt/Oxyma | Low | Good |
| HBTU/TBTU | (Internal HOBt) | Low-Moderate | High |
| PyBOP | (Internal HOBt) | Low-Moderate | High |
| HATU | (Internal HOAt) | Very Low | Excellent |
| COMU | (Internal Oxyma) | Very Low | Excellent |
This table provides a qualitative comparison based on general findings in peptide synthesis literature.
Experimental Protocols
The following protocols are recommended for the activation and coupling of 1-(Boc-amino)cycloheptane-1-carboxylic acid to minimize racemization.
Protocol 1: HATU-Mediated Coupling (Recommended)
This protocol is highly recommended for sterically hindered amino acids due to the high efficiency and low racemization potential of HATU.[5][6]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(Boc-amino)cycloheptane-1-carboxylic acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIEA) (2.0 equivalents).
-
Pre-activation: Stir the mixture at 0 °C for 1-5 minutes. For this sterically hindered amino acid, a slightly longer pre-activation of up to 15 minutes may be tested to ensure complete formation of the active ester.[5]
-
Coupling: To the pre-activated solution, add the amine component (1.0-1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove DMF and excess reagents, followed by purification of the product.
Protocol 2: DIC/Oxyma-Mediated Coupling
This is a cost-effective alternative that still offers excellent racemization suppression.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1-(Boc-amino)cycloheptane-1-carboxylic acid (1.0 equivalent) and OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 equivalents) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C.
-
Activation: Add diisopropylcarbodiimide (DIC) (1.1 equivalents) to the solution and stir for 10 minutes at 0 °C.
-
Coupling: Add the amine component (1.0-1.2 equivalents) and a suitable base if the amine is a salt (e.g., NMM, 1.0 equivalent).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress.
-
Work-up: After completion, filter off the diisopropylurea byproduct and proceed with a standard work-up and purification.
Visualizations
References
Troubleshooting incomplete Boc deprotection of cycloheptyl amino acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of cycloheptyl amino acids. The sterically hindered nature of the cycloheptyl group often requires optimization of standard deprotection protocols.
Troubleshooting Guides
Problem 1: Incomplete removal of the Boc protecting group.
Question: My reaction shows a significant amount of starting material remaining after the standard Boc deprotection time. What should I do?
Answer:
Incomplete deprotection of sterically hindered amino acids like cycloheptyl amino acids is a common issue. The bulky cycloheptyl group can restrict access of the acid to the Boc protecting group.[1][2] Here are several strategies to address this:
-
Increase Reaction Time: Extend the reaction time and monitor the progress closely using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Increase Acid Concentration: A higher concentration of trifluoroacetic acid (TFA) may be necessary. Standard concentrations range from 25-50% in dichloromethane (DCM), but for hindered substrates, increasing the TFA concentration can enhance the reaction rate.[1][3]
-
Elevate Temperature: While most Boc deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the removal of a stubborn Boc group.[3] However, be cautious as higher temperatures can also increase the risk of side reactions.
-
Utilize a Stronger Acid System: Consider using 4M HCl in dioxane, which is another standard and effective reagent for Boc deprotection and may be more effective for challenging substrates.[3][4]
dot
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem 2: Presence of unexpected byproducts in the mass spectrum.
Question: After deprotection, I observe a mass corresponding to my desired product +56 Da. What is this byproduct and how can I avoid it?
Answer:
The +56 Da mass shift corresponds to the alkylation of your deprotected amino acid by the tert-butyl cation that is generated during the cleavage of the Boc group.[5] This is a common side reaction, especially with nucleophilic residues, and the bulky cycloheptyl group does not prevent this.
To mitigate this side reaction, the addition of "scavengers" to the deprotection reaction mixture is highly recommended.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product, effectively trapping it.[3]
| Scavenger | Typical Concentration (v/v) | Target Residues/Use Case |
| Triisopropylsilane (TIS) | 1-5% | Highly effective carbocation scavenger.[3] |
| Anisole | 2.5-5% | General scavenger, helps prevent alkylation.[3] |
| Thioanisole | 2.5-5% | Protects methionine from tert-butylation.[3] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Effective in preventing various side reactions.[3] |
| Water | 2.5-5% | Acts as a scavenger for the tert-butyl cation.[3] |
dot
Caption: Mechanism of tert-butylation and its prevention by scavengers.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for Boc deprotection of a cycloheptyl amino acid?
A common starting point is a solution of 25-50% TFA in an anhydrous solvent like dichloromethane (DCM) at room temperature for 30 minutes to 2 hours.[3][6] However, due to the steric hindrance of the cycloheptyl group, you should be prepared to optimize these conditions.[3][]
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] For TLC analysis, the deprotected amine product will appear as a more polar spot (lower Rf value) compared to the Boc-protected starting material.[6] Staining the TLC plate with ninhydrin can help visualize the primary amine of the deprotected product.
Q3: Are there milder alternatives to TFA for Boc deprotection?
Yes, several milder acidic conditions can be used, which are particularly useful if your molecule contains other acid-sensitive functional groups.[3] These include:
-
4M HCl in 1,4-dioxane[3]
-
1M HCl in ethyl acetate[3]
-
Lewis acids such as SnCl4, ZnBr2, and Cu(OTf)2[3]
-
Oxalyl chloride in methanol has also been reported as a mild deprotection method.[9][10]
Q4: My cycloheptyl amino acid is part of a larger peptide on a solid support. Does this change the troubleshooting approach?
Yes, in solid-phase peptide synthesis (SPPS), poor resin swelling in the deprotection solvent can lead to incomplete deprotection because the acid cannot efficiently access all the peptide chains.[1][2] Ensure adequate swelling of the resin in the chosen solvent before starting the deprotection step.
Q5: I am still having issues with incomplete deprotection despite trying the above methods. What else can I try?
For extremely difficult cases, you might consider thermal deprotection. This involves heating the Boc-protected compound in a suitable solvent.[11][12] However, this method requires careful optimization of temperature and reaction time to avoid degradation of the product.[11]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Reaction Setup: Dissolve the Boc-protected cycloheptyl amino acid (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[6]
-
Cooling: Cool the solution to 0°C using an ice bath.[6]
-
Addition of Reagents: If using scavengers, add the desired scavenger (e.g., triisopropylsilane, 2.5-5% v/v).[13] Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[6][13]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6][13] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6][13]
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[6][13]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[6]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[13] Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.[6]
-
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Reaction Setup: Dissolve the Boc-protected cycloheptyl amino acid in 4M HCl in 1,4-dioxane.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC every 15-30 minutes. The reaction is complete when the starting material spot has disappeared.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt.
Summary of Boc Deprotection Conditions
| Reagent System | Solvent | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[3][6] | 0°C to RT | 30 min - 2 hours[3][6] | Standard method; may require optimization for hindered substrates. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M[3] | RT | 30 min - 2 hours[3] | Good alternative to TFA; product precipitates as HCl salt.[13] |
| Hydrogen Chloride (HCl) | Ethyl Acetate | 1M[3] | RT | Varies | Milder alternative to TFA/DCM. |
| Oxalyl Chloride | Methanol | 3 equivalents[9][10] | RT | 1 - 4 hours[9][10] | Mild conditions, good for substrates with other acid-labile groups.[9] |
| Aqueous Phosphoric Acid (H₃PO₄) | Aqueous | 85%[13] | 50°C | 1 - 6 hours[13] | An environmentally benign option.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Purification of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Ac7c-OH).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the purification of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid?
A1: When scaling up, the primary challenges include:
-
Oiling Out: The compound may separate as an oil instead of a crystalline solid, which is difficult to handle and purify.
-
Low Recovery: Yields may decrease significantly on a larger scale due to issues with solubility, transfer losses, and inefficient crystallization.
-
Impurities: Removal of by-products from the synthesis, such as unreacted starting materials or di-tert-butyl dicarbonate residues, can become more complex.
-
Solvent Selection: A solvent system that works well on a small scale may not be optimal for large-scale crystallization, leading to poor crystal quality or low yield.
-
Filtration and Drying: Handling large volumes of solvent and solids can lead to longer filtration times and inefficient drying, potentially affecting product stability and purity.[1]
Q2: My product is separating as an oil during crystallization. What can I do?
A2: Oiling out is a common problem with Boc-protected amino acids.[2] Here are several strategies to induce crystallization:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator. Rapid cooling often promotes oil formation.
-
Increase Concentration: The solution may be too dilute. Try carefully evaporating some of the solvent to achieve a higher degree of supersaturation.[2]
-
Add Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal can initiate crystallization.[3]
-
Change Solvent System: The current solvent system may not be appropriate. Experiment with different "good" and "poor" solvent combinations.[2]
-
Utilize DCHA Salt Formation: Converting the oily product to a crystalline dicyclohexylamine (DCHA) salt is a highly effective method for purification and isolation. The salt can be easily filtered and then converted back to the free acid.[2][4]
Q3: What are the best solvent systems for recrystallizing Boc-Ac7c-OH?
A3: The choice of solvent is critical for successful recrystallization.[2] An ideal "good" solvent dissolves the compound well when hot but poorly when cold, while impurities should remain soluble at low temperatures. A "poor" solvent, in which the compound is sparingly soluble, is used to induce precipitation. Common systems for Boc-amino acids include:
Q4: How can I improve the purity of my final product on a large scale?
A4: To improve purity, consider the following:
-
Aqueous Washes: Before crystallization, perform aqueous washes of the organic solution containing the crude product to remove water-soluble impurities. A typical workup involves washing with a mild acid (like citric acid or KHSO₄ solution), followed by water and/or brine.[4][5][6]
-
DCHA Salt Formation: This method is excellent for purification. The formation of the salt is often highly selective, leaving many impurities behind in the mother liquor.[2][4]
-
Re-crystallization: If the purity is still not satisfactory after the first crystallization, a second recrystallization from a different solvent system can be effective.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete precipitation. - Product remains in the mother liquor. - Transfer losses during filtration and washing. | - Cool the crystallization mixture for a longer period or to a lower temperature. - Concentrate the mother liquor to obtain a second crop of crystals.[6] - Minimize transfer steps. Wash the collected solid with a minimal amount of cold "poor" solvent to avoid re-dissolving the product.[2] |
| Product Oiling Out | - Solution is too supersaturated or cooled too quickly. - Inappropriate solvent system. - Presence of impurities inhibiting crystallization. | - Add a small amount of the "good" solvent to dissolve the oil, then allow it to cool slowly.[2] - Scratch the inside of the flask with a glass rod to create nucleation sites.[6] - Purify via DCHA salt formation.[2][4] |
| Poor Filtration Rate | - Very fine crystals or amorphous solid clogging the filter. - Viscous solvent. | - Optimize crystallization to grow larger crystals (e.g., slower cooling). - Consider using a larger filter apparatus or applying a vacuum more gradually. - Dilute the slurry with more of the "poor" solvent just before filtration. |
| Product is not Drying | - Residual high-boiling point solvent (e.g., Toluene, Ethyl Acetate). - Product is hygroscopic. | - Wash the filtered solid with a low-boiling point solvent (e.g., hexane, pentane) to displace the higher-boiling solvent.[6] - Dry under high vacuum and consider gentle heating if the compound is thermally stable. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the purification of crude 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.
-
Dissolution: Place the crude product in an appropriately sized flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and heat gently with stirring until the solid is completely dissolved.[2]
-
Precipitation: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise with constant stirring until the solution becomes persistently cloudy.[2]
-
Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.[2]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for several hours.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove residual mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[2]
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
This method is particularly useful if the crude product is an oil or difficult to crystallize directly.[4]
-
Salt Formation: Dissolve the crude oily Boc-amino acid in a suitable solvent like diethyl ether or ethyl acetate. Slowly add one molar equivalent of dicyclohexylamine (DCHA) with stirring.[2][4]
-
Precipitation: Stir the mixture until a solid precipitate forms. This may occur immediately or require some time. Cooling can aid precipitation.
-
Isolation: Collect the crystalline DCHA salt by vacuum filtration and wash it with a small amount of cold solvent. The salt can be further purified by recrystallization if needed.[2]
-
Liberation of Free Acid: Suspend the purified DCHA salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acidic solution (e.g., 5% citric acid or dilute HCl).[2]
-
Extraction: Stir until the solid dissolves and two clear layers form. Separate the organic layer, and wash it with water and then brine.
-
Final Steps: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.[4]
Visualized Workflows and Logic
References
Removal of impurities from Boc-Achc-OH preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the purification of Boc-Achc-OH (N-tert-butoxycarbonyl-aminocyclohexanecarboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Boc-Achc-OH preparations?
A1: Crude Boc-Achc-OH preparations can contain a variety of impurities stemming from the synthesis process. These typically include:
-
Unreacted Starting Materials: Residual aminocyclohexanecarboxylic acid that did not react with the Boc-anhydride.[1]
-
Reagent-Related Impurities: Excess di-tert-butyl dicarbonate ((Boc)₂O), byproducts such as t-butyl alcohol, and residual base (e.g., triethylamine) used in the reaction.[1][2]
-
Diastereomeric Impurities: Boc-Achc-OH exists as cis and trans isomers. Syntheses often produce a mixture of these diastereomers, which may need to be separated depending on the application.[3][4]
-
Side-Reaction Products: In some cases, small amounts of di-Boc protected amino acid or other side-products can form.[5]
-
Residual Solvents: Solvents used during the synthesis and work-up may be present in the crude product.
Q2: My crude Boc-Achc-OH is an oil and will not solidify. What can I do?
A2: The oily nature of crude Boc-protected amino acids is a common issue, often caused by the presence of impurities that inhibit crystallization.[2][6] Here are several strategies to induce solidification:
-
High-Vacuum Drying: Ensure all volatile byproducts, such as t-butyl alcohol and residual solvents, are thoroughly removed by drying the crude product under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[6]
-
Seeded Crystallization: If a small amount of pure, solid Boc-Achc-OH is available, add a seed crystal to the oil to initiate crystallization.[1][7]
-
Pulping: Once the product solidifies (with or without seeding), it can be "pulped" by stirring the solid material in a non-polar solvent like hexane or diethyl ether.[1][7] This process washes away soluble impurities, and the purified solid can then be collected by filtration.
-
Purification via DCHA Salt: Convert the oily free acid into its dicyclohexylamine (DCHA) salt, which is often a stable, crystalline solid. This salt can be easily purified by recrystallization and then converted back to the free acid if required.[1]
Q3: What are the recommended methods for purifying Boc-Achc-OH?
A3: The primary methods for purifying Boc-Achc-OH are recrystallization and column chromatography.
-
Recrystallization is the preferred method for solid materials. Common solvent systems for Boc-protected amino acids include ethyl acetate/hexane and ethanol/water.[2]
-
Column Chromatography on silica gel is effective for separating the product from less polar or more polar impurities.[1] Reversed-phase chromatography (C18) can also be employed, particularly for separating diastereomers or other closely related impurities.[8]
Q4: How can I confirm the purity and isomeric ratio of my final Boc-Achc-OH product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining chemical purity.[1] Chiral HPLC may be necessary to resolve enantiomers if a racemic starting material was used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure, identify and quantify major impurities, and determine the cis/trans isomeric ratio by comparing the integration of characteristic signals for each isomer. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[9]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and to identify the mass of any impurities.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the initial Boc-protection reaction by Thin Layer Chromatography (TLC) to ensure all the starting amino acid is consumed before work-up.[1] |
| Product Loss During Aqueous Work-up | During the acid-base extraction, ensure the pH is carefully adjusted. The aqueous layer should be acidified (typically to pH 2-3) to fully protonate the carboxylic acid, maximizing its extraction into the organic solvent.[1] Perform multiple extractions with smaller volumes of organic solvent for better recovery. |
| Product Dissolving During Washing | When washing crystals after recrystallization or filtration, use a minimal amount of ice-cold "poor" solvent (e.g., cold hexane) to prevent the product from re-dissolving.[2] |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Suggested Solution |
| Solution Cooled Too Quickly | Rapid cooling can prevent the formation of an ordered crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[2] |
| Inappropriate Solvent System | The chosen solvent system may be too good a solvent for the product. If using a binary system (e.g., ethyl acetate/hexane), try increasing the proportion of the "poor" solvent (hexane).[2] Alternatively, experiment with a different solvent pair.[2][10] |
| Presence of Impurities | Impurities can disrupt crystal formation. Consider an additional aqueous wash of your crude product before recrystallization to remove any residual water-soluble reagents.[2] |
Problem 3: Streaking/Poor Separation on Silica Gel Chromatography
| Possible Cause | Suggested Solution |
| Interaction of Carboxylic Acid with Silica | The acidic nature of the carboxylic acid can lead to strong interactions with the silica gel, causing streaking. Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent to suppress the deprotonation of the product and improve peak shape.[11] |
| Incorrect Mobile Phase Polarity | The polarity of the eluent may not be optimal. Use TLC to test a range of solvent systems (e.g., varying ratios of ethyl acetate in hexane) to find the best separation before running the column.[1] |
Data Presentation
Table 1: Representative Purity of Boc-Achc-OH Before and After Purification
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Recrystallization (EtOAc/Hexane) | ~90% | >98.0% | 70-90% | Effective for removing less soluble or more soluble impurities. |
| Column Chromatography (Silica Gel) | ~85% (with multiple impurities) | >99.0% | 60-85% | Good for separating compounds with different polarities. |
| DCHA Salt Formation & Recrystallization | ~90% (oily crude) | >99.0% | 75-95% | Excellent for purifying products that are difficult to crystallize as free acids. |
Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual purity and yield may vary depending on the specific impurities present and the experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (e.g., Ethyl Acetate/Hexane)
-
Place the crude Boc-Achc-OH in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethyl acetate) while gently heating and stirring, just enough to fully dissolve the solid.[2]
-
Once dissolved, slowly add a "poor" anti-solvent (e.g., hexane) dropwise with continuous stirring until the solution becomes persistently cloudy.[2]
-
Add a few more drops of the "good" solvent to re-clarify the solution.[2]
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath or refrigerator for at least one hour.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold "poor" solvent.[2]
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
-
Dissolve the crude, oily Boc-Achc-OH in a suitable solvent such as diethyl ether.[1]
-
Slowly add one molar equivalent of dicyclohexylamine (DCHA) dropwise while stirring at room temperature.[1]
-
Continue stirring until a crystalline precipitate forms. If no precipitate forms immediately, scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath can help induce crystallization.[2]
-
Collect the crystalline DCHA salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether or hexane.
-
The DCHA salt can be further purified by recrystallization if necessary.
-
Dry the purified salt under vacuum.
-
To regenerate the free acid: Suspend the DCHA salt in ethyl acetate and wash with an aqueous acid solution (e.g., 10% citric acid or dilute HCl) until the aqueous layer is acidic. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified Boc-Achc-OH.
Protocol 3: Silica Gel Flash Column Chromatography
-
Select Eluent: Using TLC, determine a suitable mobile phase that provides good separation of Boc-Achc-OH from its impurities. A common starting point is a mixture of ethyl acetate and hexane. For acidic compounds, adding 0.1-1% acetic acid to the mobile phase can improve separation.[11]
-
Pack Column: Pack a glass column with silica gel using the chosen eluent (slurry packing).
-
Load Sample: Dissolve the crude Boc-Achc-OH in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elute: Begin eluting with the mobile phase, applying gentle pressure.[12]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
-
Isolate Product: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Boc-Achc-OH.
Visualizations
Caption: General workflow for the purification of Boc-Achc-OH.
Caption: Troubleshooting logic for oiling out during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. orgsyn.org [orgsyn.org]
Stability issues of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid during storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid during storage?
A1: The main stability issue is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[1][2] Exposure to acidic conditions can lead to the cleavage of the Boc group, resulting in the unprotected amino acid and byproducts like isobutylene and carbon dioxide.[3][4] Other factors that can affect stability include elevated temperatures, moisture, and light.[2][5]
Q2: What are the visible signs of degradation?
A2: While chemical degradation may not always be visible, signs can include a change in the physical appearance of the solid, such as discoloration or clumping, which could indicate moisture uptake. The most definitive way to assess degradation is through analytical methods like NMR, HPLC, or mass spectrometry to check for the presence of the deprotected compound or other impurities.
Q3: How does temperature affect the stability of this compound?
A3: The Boc group is known to be thermally unstable at elevated temperatures.[2] While relatively stable at room temperature for short periods, prolonged exposure to temperatures above 85-90°C can lead to thermal decomposition.[2][6] For long-term stability, cold storage is recommended.[1]
Q4: Is 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid sensitive to moisture?
A4: Yes. Moisture can lead to the hydrolysis of the Boc group, especially over long-term storage.[1][2] It is crucial to store the compound in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture.[2]
Q5: What are the ideal storage conditions for this compound?
A5: To ensure long-term stability and maintain the integrity of the compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C for long-term storage.[2][7] | Minimizes thermal degradation and slows potential hydrolysis.[2] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[1][2] | Prevents reaction with atmospheric moisture and oxygen.[1] |
| Container | Tightly sealed, light-protecting (amber) vial.[2] | Minimizes exposure to moisture and prevents photolytic degradation.[2] |
| Environment | Store in a desiccated environment.[2] | Further protects against hydrolytic degradation. |
Troubleshooting Guide
Issue: I suspect my compound has degraded. How can I confirm this?
Solution:
-
Analytical Testing: The most reliable method is to analyze a sample using techniques such as:
-
NMR Spectroscopy: Look for the disappearance of the tert-butyl proton signal and the appearance of signals corresponding to the free amine.
-
HPLC/LC-MS: Compare the chromatogram of your sample to a reference standard. The presence of new peaks, particularly one corresponding to the unprotected amino acid, indicates degradation.
-
-
Visual Inspection: While not conclusive, check for any changes in color or consistency of the material.
Issue: My peptide synthesis yield is lower than expected when using this amino acid.
Solution:
-
Check Reagent Purity: The issue could stem from the degradation of the 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid. Confirm its purity using the analytical methods mentioned above before use.
-
Review Handling Procedures:
-
Deprotection during Synthesis: The Boc group is sensitive to acid.[3][] Ensure that no acidic conditions are inadvertently introduced before the intended deprotection step in your synthesis protocol.
Experimental Protocols
Protocol 1: Stability Assessment of 1-tert-Butoxycarbonylamino-cycloheptanececarboxylic acid via HPLC
-
Standard Preparation: Prepare a stock solution of high-purity 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid in a suitable solvent (e.g., acetonitrile/water mixture).
-
Sample Preparation: Prepare a solution of the stored compound at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject both the standard and sample solutions. Compare the peak areas and retention times. The appearance of a significant peak at the retention time of the corresponding unprotected amino acid indicates degradation. The percentage of degradation can be calculated from the relative peak areas.
Visualizations
Caption: Factors influencing the stability of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.
Caption: Troubleshooting workflow for suspected compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1212407-62-9|(1R,2S)-2-((tert-Butoxycarbonyl)amino)cycloheptanecarboxylic acid|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of amino acid derivatives is a critical parameter in pharmaceutical development and chemical synthesis. 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, a key building block in the synthesis of various therapeutic agents, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides a comprehensive comparison of HPLC methods for the purity analysis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, supported by detailed experimental protocols and a discussion of alternative analytical techniques.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or assessment of chiral purity.
| Analytical Technique | Principle | Advantages | Limitations | Primary Application |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Separation based on polarity. | High resolution, excellent quantitative accuracy, widely available. | Requires impurities to have a UV chromophore for detection. | Routine purity analysis and quantification of known and unknown impurities. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP). | Directly determines enantiomeric purity. | CSPs can be expensive and have specific mobile phase requirements. | Assessment of the enantiomeric excess of the desired stereoisomer. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-based detection. | High sensitivity and specificity; allows for the identification of unknown impurities based on their mass-to-charge ratio. | More complex and expensive instrumentation. | Identification and characterization of unknown impurities, especially at trace levels. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing volatile impurities such as residual solvents. | The analyte is not volatile and would require derivatization. | Analysis of volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Confirms the structure of the main component and can identify and quantify major impurities without the need for reference standards. | Lower sensitivity compared to HPLC for trace impurities. | Structural elucidation and identification of major impurities. Can be used for quantitative analysis (qNMR). |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) for Achiral Purity Analysis
This method is suitable for the routine determination of the purity of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid and for quantifying related substance impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water[1] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[1] |
| Gradient | Start at 30% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 214 nm[1] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Potential Impurities:
-
Starting Materials: Unreacted 1-aminocycloheptanecarboxylic acid and di-tert-butyl dicarbonate (Boc anhydride).
-
By-products: Di-Boc protected amino acid and tert-butyl ester of the amino acid.
-
Degradation Products: Loss of the Boc protecting group to yield the free amino acid.
Chiral HPLC for Enantiomeric Purity Analysis
This method is essential to confirm the stereochemical integrity of the compound, which is crucial for its biological activity.
Instrumentation:
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiral stationary phase, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T) |
| Mobile Phase | A mixture of organic solvent (e.g., ethanol or isopropanol) and an acidic modifier (e.g., acetic acid or trifluoroacetic acid) in a non-polar solvent like hexane. The exact composition needs to be optimized for the specific column and enantiomers. For t-BOC amino acids, reversed-phase mode is also a viable choice. |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection Wavelength | 210 - 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Workflow for HPLC Purity Analysis.
References
A Researcher's Guide to the Chiral Purity Assessment of Boc-Achc-OH
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Boc-1-aminocyclohexanecarboxylic acid (Boc-Achc-OH) is a critical step in the synthesis of peptides and pharmaceuticals. The presence of the undesired enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides a comprehensive comparison of the most common analytical techniques used to assess the chiral purity of Boc-Achc-OH, supported by established methodologies and data for structurally related compounds.
The stereochemical integrity of amino acid derivatives is a crucial quality attribute in the synthesis of peptide-based therapeutics and other chiral molecules. Even minor enantiomeric impurities can lead to significant differences in biological activity and pharmacological properties. This guide offers an objective comparison of analytical methodologies for confirming the enantiomeric purity of Boc-Achc-OH.
Comparison of Analytical Methods
The determination of enantiomeric excess (e.e.) for Boc-protected amino acids can be achieved through several high-precision analytical techniques. The most common and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful alternative.
| Feature | Chiral HPLC | Chiral GC-MS | Chiral NMR Spectroscopy | Chiral SFC |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile and thermally stable enantiomers in the gas phase based on their interaction with a chiral stationary phase. | Use of a chiral solvating agent (CSA) to induce a diastereomeric interaction, resulting in different chemical shifts for the enantiomers. | Separation using a supercritical fluid mobile phase and a chiral stationary phase. |
| Sample Preparation | Direct injection or simple dissolution in a suitable solvent. | Derivatization is necessary to increase volatility and improve peak shape. | Simple mixing of the analyte with the chiral solvating agent in an NMR solvent. | Dissolution in a suitable modifier. |
| Key Performance | High resolution and sensitivity, widely applicable to a broad range of N-protected amino acids. | High sensitivity, shorter analysis times for suitable compounds. | Non-destructive, provides structural information, but generally less sensitive than chromatographic methods. | Faster analysis times and reduced solvent consumption compared to HPLC. |
| Limitations | Method development can be time-consuming. | Derivatization step can be complex and may introduce analytical errors. | Lower sensitivity and may require higher sample concentrations. | Requires specialized instrumentation. |
Experimental Protocols and Supporting Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of Boc-protected amino acids. Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) have demonstrated broad applicability for this class of compounds.[1]
Method 1: Polysaccharide-Based CSP
This protocol outlines a direct method for the enantiomeric separation of a cyclic Boc-amino acid like Boc-DL-proline, which can be adapted for Boc-Achc-OH.[2]
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve Boc-Achc-OH in the mobile phase to a concentration of 1 mg/mL.[2]
Method 2: Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or ristocetin A, are also highly effective for the chiral separation of t-BOC amino acids.[1] A reversed-phase method is often a viable choice for these columns.[1]
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: CHIROBIOTIC™ T (Teicoplanin) or CHIROBIOTIC™ R (Ristocetin A), 250 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A typical mobile phase would consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate). The exact composition would need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210-230 nm.
-
Sample Preparation: Dissolve Boc-Achc-OH in the mobile phase or a compatible solvent to a concentration of 1 mg/mL.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral Purity Assessment by HPLC.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, derivatization of Boc-Achc-OH is required to increase its volatility. This typically involves esterification of the carboxylic acid group.
Protocol Outline:
-
Derivatization: React Boc-Achc-OH with a suitable esterifying agent (e.g., diazomethane or an alcohol under acidic conditions) to form the corresponding methyl or ethyl ester.
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CP Chirasil-DEX CB).[3]
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is usually employed to ensure good separation and peak shape.
-
Detection: Mass spectrometry provides both quantification and structural information.
-
Experimental Workflow for Chiral GC-MS Analysis
Caption: Workflow for Chiral Purity Assessment by GC-MS.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-destructive method for determining enantiomeric purity. The use of a chiral solvating agent (CSA) can induce chemical shift differences between the enantiomers.
Protocol Outline:
-
Sample Preparation:
-
Dissolve a known amount of Boc-Achc-OH in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent).
-
-
NMR Analysis:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal that shows baseline separation for the two enantiomers. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
-
Logical Relationship for NMR-based Chiral Purity Assessment
References
Enhancing Peptide Stability: A Comparative Guide to Boc-Achc-OH and Other Cyclic Amino Acids
For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Proteolytic degradation limits their therapeutic potential by reducing bioavailability and in vivo half-life. The incorporation of cyclic amino acids is a powerful strategy to overcome this challenge by imparting conformational rigidity and resistance to enzymatic cleavage. This guide provides a comprehensive comparison of Boc-Achc-OH (Boc-aminocyclohexanecarboxylic acid) with other commonly used cyclic amino acids in the context of peptide stability, supported by experimental methodologies.
The introduction of cyclic amino acids into a peptide sequence sterically hinders the approach of proteases and restricts the peptide's conformational freedom, making it a less favorable substrate for enzymatic degradation. This guide will delve into the structural and functional impacts of incorporating Boc-Achc-OH and other cyclic amino acids, providing a framework for the rational design of more stable and effective peptide-based therapeutics.
Comparative Analysis of Peptide Stability with Cyclic Amino Acids
While direct head-to-head quantitative data comparing the stability of identical peptide sequences containing different cyclic amino acids is not extensively available in the public domain, the general principles of their stabilizing effects are well-established. The following table provides an illustrative comparison based on the known properties of these amino acids. The stability of a peptide is highly sequence-dependent, and the data presented here should be considered as a general guideline.
| Cyclic Amino Acid | Ring Size | Key Structural Feature | Expected Impact on Proteolytic Stability | Conformational Rigidity |
| Boc-Achc-OH | 6-membered | Cyclohexane ring | High | High |
| Boc-Aib-OH | - | Gem-dimethyl group | High | Moderate |
| Boc-Acpc-OH | 5-membered | Cyclopentane ring | Moderate to High | Moderate |
| Boc-Acbc-OH | 4-membered | Cyclobutane ring | Moderate | Moderate to High |
| Boc-L-proline | 5-membered | Pyrrolidine ring | Moderate | High (induces turns) |
Note: The expected impact on stability is a qualitative assessment based on the structural properties of the amino acids. Actual stability enhancement will vary depending on the peptide sequence, the position of the cyclic amino acid, and the specific proteases involved.
The Role of Conformational Constraint in Peptide Stability
The stability of peptides is intrinsically linked to their three-dimensional structure. Linear peptides are flexible and can adopt multiple conformations, some of which are readily recognized and cleaved by proteases. Cyclic amino acids, by virtue of their rigid ring structures, limit the conformational freedom of the peptide backbone. This pre-organization into a more defined structure can shield proteolytic cleavage sites and reduce the peptide's affinity for proteases.
Experimental Protocols for Assessing Peptide Stability
To quantitatively assess the impact of incorporating Boc-Achc-OH and other cyclic amino acids on peptide stability, standardized in vitro assays are employed. The following are detailed methodologies for two common experimental approaches.
Enzymatic Degradation Assay
This assay evaluates the resistance of a peptide to cleavage by a specific protease.
Materials:
-
Peptide synthesized with and without the cyclic amino acid (control).
-
Protease of interest (e.g., trypsin, chymotrypsin, proteinase K).
-
Assay buffer (e.g., Tris-HCl or phosphate-buffered saline, pH 7.4).
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mass spectrometer (optional, for fragment analysis).
Procedure:
-
Peptide Preparation: Dissolve the test and control peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer at a concentration of 0.1 mg/mL.
-
Incubation: In a microcentrifuge tube, mix 90 µL of the peptide solution with 10 µL of the protease solution. Incubate the mixture at 37°C.
-
Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 10 µL aliquots of the reaction mixture.
-
Quenching: Immediately add the 10 µL aliquot to 90 µL of the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the full-length peptide peak over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) of the peptide can be determined by fitting the data to a first-order decay curve.
Constraining Peptides: A Comparative Guide to the Conformational Landscape of Peptides Containing 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid and Its Analogs
For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability and specific conformations is paramount. The incorporation of cyclic non-proteinogenic amino acids is a key strategy in this endeavor. This guide provides a detailed comparative analysis of the conformational properties of peptides containing 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Ac7c-OH) and other cyclic amino acid alternatives, supported by experimental data.
The inclusion of cyclic amino acids rigidly constrains the peptide backbone, favoring specific secondary structures such as β-turns and helices. This conformational restriction can lead to increased metabolic stability and enhanced binding affinity to biological targets. This guide will delve into the stereochemistry of peptides featuring the cycloheptane-containing amino acid, Ac7c, and compare its influence on peptide structure with that of other cycloalkane amino acids.
Comparative Conformational Analysis of Cyclic Amino Acid-Containing Peptides
The size of the cycloalkane ring in a cyclic amino acid has a profound impact on the resulting peptide's conformational preferences. The following tables summarize key conformational data for peptides containing cycloheptane, cyclohexane, and cyclopentane amino acid residues.
| Peptide Sequence | Cyclic Residue | Observed Conformation | Key Findings |
| Boc-Aib-Ac7c-NHMe | Ac7c | Type I/III β-turn | Stabilized by a 4→1 intramolecular hydrogen bond. The cycloheptane ring adopts a twist-chair conformation.[1] |
| Boc-Pro-Ac7c-Ala-OMe | Ac7c | Type II β-turn | Also stabilized by a 4→1 intramolecular hydrogen bond, with the cycloheptane ring in a twist-chair conformation.[1] |
| Boc-Aib-Ac7c-OMe | Ac7c | Helical | The Ac7c and Aib residues both adopt helical conformations in this dipeptide ester.[1] |
| Boc-Pro-Ac7c-OMe | Ac7c | Semi-extended | The Pro residue remains semi-extended, while the Ac7c residue is helical.[1] |
| Peptides with trans-ACHC | ACHC (cyclohexane) | 14-helix | Oligomers of trans-2-aminocyclohexanecarboxylic acid consistently fold into a stable 14-helix secondary structure.[2][3] |
| Peptides with cis-ACPC | ACPC (cyclopentane) | β-sheet | In contrast to their trans counterparts, homo-oligomers of cis-2-aminocyclopentanecarboxylic acid tend to adopt β-sheet secondary structures.[4] |
| Peptides with trans-ACPC | ACPC (cyclopentane) | 12-helix | Oligomers with at least four units of trans-ACPC form a stable 12-helix, which has dimensions similar to a natural α-helix.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and conformational analysis of peptides containing cyclic amino acids.
Solid-Phase Peptide Synthesis (SPPS) of a Boc-Protected Peptide
Solid-phase peptide synthesis is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains. The Boc (tert-butyloxycarbonyl) strategy is a well-established method.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Couple the first Boc-protected amino acid to the resin using a suitable activating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
2. Elongation Cycle:
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA).
-
Coupling: Couple the next Boc-protected amino acid using an activating agent (e.g., DCC/HOBt or HBTU).
-
Washing: Thoroughly wash the resin with DCM and isopropanol after each deprotection and coupling step to remove excess reagents and byproducts.
-
Repeat the elongation cycle until the desired peptide sequence is assembled.
3. Cleavage from Resin:
-
Cleave the completed peptide from the resin and remove side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole, thioanisole) to prevent side reactions.[5][6][7]
4. Purification and Characterization:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of peptides in solution.[8]
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) at a concentration of 1-5 mM.
2. 1D ¹H NMR:
-
Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts of the amide protons. Dispersed amide proton signals are indicative of a well-defined conformation.
3. 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation. Intramolecular hydrogen bonds can often be inferred from specific NOE patterns (e.g., between the NH of one residue and the α-proton of the preceding residue).
4. Structure Calculation:
-
Integrate the distance constraints obtained from NOESY/ROESY experiments, along with dihedral angle constraints derived from coupling constants, into molecular dynamics or distance geometry algorithms to calculate a family of structures consistent with the NMR data.
Visualizing Methodologies and Conformational Principles
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the conformational analysis of these constrained peptides.
Caption: Experimental workflow for the synthesis and conformational analysis of peptides containing cyclic amino acids.
Caption: Logical relationship between cyclic amino acid incorporation and conformational outcomes in peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
The Impact of Incorporating Boc-Achc-OH on Peptide Biological Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for peptides with enhanced therapeutic properties is a continuous endeavor. The incorporation of non-proteinogenic amino acids, such as Boc-Achc-OH (Boc-1-aminocyclohexane-1-carboxylic acid), represents a powerful strategy to modulate the biological activity of peptides. This guide provides a comprehensive comparison of the performance of peptides incorporating Boc-Achc-OH versus those with other amino acids, supported by experimental data and detailed methodologies.
The inclusion of the cyclic, sterically constrained Achc residue imparts a significant conformational rigidity to the peptide backbone. This restriction in flexibility can lead to a range of beneficial properties, including increased resistance to enzymatic degradation and altered receptor binding affinity and selectivity. By locking the peptide into a more defined three-dimensional structure, it is possible to favor the bioactive conformation, leading to enhanced potency or a shift in biological activity from agonism to antagonism.
Data Presentation: Quantitative and Qualitative Comparison of Biological Activity
The following table summarizes the observed changes in the activity of a known bradykinin B2 receptor antagonist when a natural amino acid is replaced with the constrained Apc residue at different positions. This serves as a strong indicator of the potential effects of incorporating Boc-Achc-OH.
| Peptide Analog | Modification | Observed Biological Activity |
| Parent Antagonist | [D-Arg⁰, Hyp³, Thi⁵,⁸, D-Phe⁷]BK | B2 Receptor Antagonist |
| Analog 1 | Apc at position 7 | Reduced antagonistic properties; in some assays, showed agonistic activity.[1] |
| Analog 2 | Apc at position 8 | Enhanced antagonistic potency.[1] |
| Analog 3 | N-terminal acylation + Apc at position 7 | Antagonistic potency enhanced compared to Analog 1.[1] |
| Analog 4 | N-terminal acylation + Apc at position 8 | Further enhancement of antagonistic potency compared to Analog 2.[1] |
These findings strongly suggest that the conformational constraints imposed by cyclic amino acids like Achc can dramatically alter the biological function of a peptide, with the specific outcome being highly dependent on the position of the substitution.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Incorporating Boc-Achc-OH
Objective: To synthesize peptides with and without the Boc-Achc-OH modification for comparative analysis.
Methodology: Fmoc/tBu solid-phase peptide synthesis is a standard method for this purpose.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents relative to resin loading), including Fmoc-Achc-OH or the corresponding natural amino acid, using a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling efficiency using a qualitative test such as the ninhydrin test.
-
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
In Vitro Bradykinin B2 Receptor Binding Assay
Objective: To determine the binding affinity of peptide analogs to the bradykinin B2 receptor.
Methodology: This competitive radioligand binding assay measures the ability of a test peptide to displace a radiolabeled ligand from the receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human bradykinin B2 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% bovine serum albumin).
-
Competitive Binding:
-
In a 96-well plate, add a fixed concentration of a radiolabeled bradykinin B2 receptor antagonist (e.g., [³H]-Bradykinin).
-
Add increasing concentrations of the unlabeled test peptide (the competitor).
-
For determining non-specific binding, add a high concentration of an unlabeled known antagonist.
-
For total binding, add only the radioligand and buffer.
-
-
Incubation: Add the cell membrane preparation to each well and incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the radioligand binding). The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Enzymatic Stability Assay in Human Serum
Objective: To evaluate the resistance of peptide analogs to degradation by proteases present in human serum.
-
Peptide Solution Preparation: Prepare stock solutions of the test peptides in an appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentration in a buffer such as phosphate-buffered saline (PBS).
-
Serum Incubation:
-
Pre-warm human serum to 37°C.
-
Initiate the degradation reaction by adding the peptide solution to the serum (e.g., a 1:1 ratio).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA) or acetonitrile containing 1% TFA. This will also precipitate the serum proteins.
-
Protein Precipitation and Sample Preparation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to determine the half-life (t₁/₂) of the peptide in human serum.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The incorporation of conformationally constrained amino acids can be a key strategy in designing peptides that modulate specific signaling pathways. The following diagrams, generated using Graphviz, illustrate two major pathways, the Wnt and TGF-β signaling cascades, which are frequent targets for therapeutic intervention.
References
A Spectroscopic Comparison of Different Batches of 1-(Boc-amino)cycloheptane-1-carboxylic Acid: A Guide to Quality Assessment
For Researchers, Scientists, and Drug Development Professionals
The consistency and purity of starting materials are paramount in the fields of chemical research and pharmaceutical development. 1-(Boc-amino)cycloheptane-1-carboxylic acid is a key building block in the synthesis of novel therapeutic agents and complex organic molecules.[1] Batch-to-batch variability can significantly impact reaction outcomes, yield, and the impurity profile of the final product. This guide provides an objective spectroscopic comparison of three hypothetical batches of 1-(Boc-amino)cycloheptane-1-carboxylic acid to aid researchers in assessing material quality. The data presented herein is representative of typical variations that may be observed.
Data Presentation
The following tables summarize the quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of three different batches of 1-(Boc-amino)cycloheptane-1-carboxylic acid.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Batch A (High Purity) | Batch B (Slight Impurity) | Batch C (Lower Purity) | Assignment |
| 11.5 (br s, 1H) | ✓ | ✓ (broader) | ✓ (very broad) | COOH |
| 5.15 (br s, 1H) | ✓ | ✓ | ✓ (broader) | NH |
| 2.20-2.05 (m, 2H) | ✓ | ✓ | ✓ | Cycloheptane CH₂ |
| 1.95-1.80 (m, 2H) | ✓ | ✓ | ✓ | Cycloheptane CH₂ |
| 1.70-1.45 (m, 8H) | ✓ | ✓ | ✓ | Cycloheptane CH₂ |
| 1.44 (s, 9H) | ✓ | ✓ | ✓ | Boc (t-butyl) |
| Impurity Signals | None | 2.15 (s, small) | 2.15 (s, prominent), 3.75 (s, small) | Residual Solvent/Byproduct |
Analysis: Batch A exhibits sharp, well-defined peaks corresponding to the pure compound. Batch B shows some peak broadening for the acidic and amide protons, which could indicate the presence of trace amounts of water or other hydrogen-bonding impurities. A small singlet at 2.15 ppm may suggest residual acetone. Batch C displays significant broadening of the COOH and NH signals, indicative of higher moisture content, and shows more prominent impurity signals.
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Batch A (High Purity) | Batch B (Slight Impurity) | Batch C (Lower Purity) | Assignment |
| 181.5 | ✓ | ✓ | ✓ | COOH |
| 155.8 | ✓ | ✓ | ✓ | Boc C=O |
| 80.1 | ✓ | ✓ | ✓ | Boc C(CH₃)₃ |
| 60.5 | ✓ | ✓ | ✓ | Cycloheptane C-1 |
| 37.2 | ✓ | ✓ | ✓ | Cycloheptane CH₂ |
| 29.8 | ✓ | ✓ | ✓ | Cycloheptane CH₂ |
| 28.4 | ✓ | ✓ | ✓ | Boc CH₃ |
| 22.5 | ✓ | ✓ | ✓ | Cycloheptane CH₂ |
| Impurity Signals | None | 30.7 | 30.7, 52.1 | Residual Solvent/Byproduct |
Analysis: The ¹³C NMR data corroborates the findings from the ¹H NMR. Batch A shows only the peaks expected for the product. Batches B and C show additional weak signals, suggesting the presence of minor organic impurities.
Table 3: FT-IR Data Comparison (ATR, cm⁻¹)
| Wavenumber (cm⁻¹) | Batch A (High Purity) | Batch B (Slight Impurity) | Batch C (Lower Purity) | Assignment |
| 3300-2500 (broad) | 3100 | 3150 (broader) | 3200 (very broad) | O-H stretch (Carboxylic Acid)[2][3] |
| 3350 (sharp) | ✓ | ✓ (less defined) | ✓ (broadened) | N-H stretch (Amine) |
| 2930, 2860 | ✓ | ✓ | ✓ | C-H stretch (Aliphatic) |
| 1710 (strong) | ✓ | ✓ | ✓ | C=O stretch (Carboxylic Acid)[2][3] |
| 1685 (strong) | ✓ | ✓ | ✓ | C=O stretch (Boc Carbamate) |
| 1160 (strong) | ✓ | ✓ | ✓ | C-O stretch (Boc) |
Analysis: The FT-IR spectra highlight differences in hydrogen bonding. The O-H and N-H stretching bands in Batches B and C are broader than in Batch A, which is consistent with the presence of moisture or other protic impurities that can engage in hydrogen bonding.
Table 4: Mass Spectrometry Data Comparison (ESI-)
| m/z | Batch A (High Purity) | Batch B (Slight Impurity) | Batch C (Lower Purity) | Assignment |
| 256.15 | 100% | 100% | 100% | [M-H]⁻ |
| Impurity Ions | None | 212.10 (5%) | 212.10 (15%), 278.13 (5%) | Byproduct, [M+Na-2H]⁻ adduct |
Analysis: All batches show the expected molecular ion. Batch B exhibits a minor ion at m/z 212.10, potentially corresponding to a byproduct from the synthesis. Batch C shows this impurity at a higher intensity and an additional sodium adduct, which can sometimes be observed in samples with higher salt content.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-15 mg of each batch of 1-(Boc-amino)cycloheptane-1-carboxylic acid was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.
-
¹H NMR Acquisition : Spectra were acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition : Spectra were acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
Data Processing : The spectra were processed with a standard Fourier transform, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample from each batch was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : FT-IR spectra were recorded on a spectrometer equipped with a universal ATR accessory.
-
Data Acquisition : Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹. The spectral range was 4000-650 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to sample analysis.
-
Data Processing : The spectra were baseline corrected.
3. Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of each batch was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.
-
Instrumentation : Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Data Acquisition : The analysis was performed in negative ion mode. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C. Data was collected over a mass range of m/z 50-500.
-
Data Processing : The resulting spectra were analyzed for the molecular ion and any other significant peaks.
Experimental Workflow
References
Benchmarking the performance of Boc-Achc-OH in automated peptide synthesizers
For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides, the incorporation of non-natural amino acids is a critical strategy for modulating biological activity and improving pharmacokinetic properties. Among these, Boc-Achc-OH (Boc-1-aminocyclohexanecarboxylic acid) is a valuable building block for introducing conformational constraints. This guide provides an objective comparison of the performance of Boc-Achc-OH in automated peptide synthesizers against other common alternatives, supported by established principles of solid-phase peptide synthesis (SPPS) and illustrative data.
Performance Comparison of Conformationally Constrained Amino Acids
The selection of a conformationally restricted amino acid is a trade-off between achieving the desired structural rigidity and maintaining efficient synthesis. The bulky, cyclic nature of Boc-Achc-OH presents unique challenges and advantages in automated SPPS.
| Amino Acid Derivative | Primary Application in Peptide Structure | Expected Coupling Efficiency in Automated SPPS | Potential for Side Reactions | Relative Cost | Key Considerations |
| Boc-Achc-OH | Induction of β-turns and helical structures; increased proteolytic stability. | Moderate to High | Low; sterically hindered nature can slow down coupling but also reduces side reactions. | Moderate | Requires optimized coupling protocols, potentially longer reaction times or stronger coupling reagents due to steric hindrance. |
| Boc-Pro-OH (Proline) | Induces kinks and turns in the peptide backbone. | High | Low; secondary amine can lead to incomplete coupling if not handled correctly. | Low | Can disrupt helical structures; its rigid structure is well-tolerated by most synthesizers. |
| Boc-Aib-OH (Aminoisobutyric Acid) | Promotes helical conformations. | Moderate | Low; gem-dimethyl groups provide steric hindrance. | Moderate | Can be difficult to couple; may require specialized coupling reagents or elevated temperatures. |
| Boc-Inp-OH (Isonipecotic Acid) | Induces β-turns and provides a rigid scaffold. | Moderate to High | Low | High | Similar to Boc-Achc-OH, it introduces a cyclic constraint.[1] |
| Fmoc-D-Pro-OH | Used in combination with a glycine to create a strong β-turn motif. | High | Low | Moderate | Utilizes Fmoc chemistry, which offers milder deprotection conditions compared to the Boc strategy.[2] |
Note: The expected coupling efficiency and potential for side reactions are based on general principles of peptide synthesis and may vary depending on the specific peptide sequence, resin, and synthesizer used.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for the incorporation of Boc-Achc-OH in an automated peptide synthesizer using the Boc/Bzl protection strategy.
Protocol 1: Automated Boc-SPPS for Incorporation of Boc-Achc-OH
This protocol is designed for a standard automated peptide synthesizer and may require optimization based on the specific instrument and peptide sequence.
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid).
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with N,N-dimethylformamide (DMF).
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM and then DMF to remove residual TFA.
-
-
Neutralization:
-
Neutralize the protonated N-terminal amine with a 5-10% solution of diisopropylethylamine (DIEA) in DMF.
-
Wash the resin with DMF to remove excess base.
-
-
Coupling of Boc-Achc-OH:
-
Dissolve Boc-Achc-OH (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution for pre-activation (1-2 minutes).
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of Achc, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.
-
-
Washing:
-
Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, treat the resin with anhydrous Hydrogen Fluoride (HF) or a similar strong acid to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and trained personnel.[3]
-
Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.
-
Protocol 2: Quality Control by HPLC
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at 214 nm or 220 nm.
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the crude peptide and identify any byproducts.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the chemical strategy, the following diagrams are provided.
References
A Comparative Analysis of Deprotection Kinetics for Boc- and Fmoc-Cycloheptane Amino Acids
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Protecting Group Strategy
In the realm of peptide synthesis and the development of complex molecular architectures, the judicious selection of protecting groups is paramount to achieving high yields and purity. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups represent two of the most widely employed amine protecting strategies. This guide provides a comparative study of the deprotection kinetics for Boc- and Fmoc-cycloheptane amino acids, offering experimental insights and data to inform the selection of the most suitable method for specific research and development applications. While direct kinetic data for cycloheptane amino acids is not extensively available in published literature, this comparison is based on the well-established principles and observed kinetics for other amino acids.
Executive Summary of Deprotection Kinetics
The fundamental difference between Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is acid-labile, typically removed by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved by a secondary amine such as piperidine.[1] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups.[1]
| Protecting Group | Deprotection Reagent | Typical Conditions | Reaction Mechanism | Relative Rate | Key Considerations |
| Boc | Trifluoroacetic Acid (TFA) or HCl | 25-50% TFA in DCM; 4M HCl in Dioxane | Acid-catalyzed hydrolysis | Generally fast (minutes to a few hours) | Harsher conditions may affect acid-sensitive substrates. Requires neutralization step. |
| Fmoc | Piperidine | 20% Piperidine in DMF | Base-catalyzed β-elimination | Very fast (typically 1-20 minutes) | Milder conditions preserve acid-labile groups. Formation of dibenzofulvene adduct. |
Detailed Experimental Protocols
Accurate comparison of deprotection kinetics relies on standardized experimental procedures. The following are generalized protocols for the deprotection of Boc- and Fmoc-protected amino acids.
Protocol 1: Boc-Deprotection of a Cycloheptane Amino Acid
Materials:
-
Boc-protected cycloheptane amino acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Diethyl ether, cold
Procedure:
-
Dissolution: Dissolve the Boc-protected cycloheptane amino acid in anhydrous DCM.
-
Acid Treatment: Add a solution of 25-50% TFA in DCM to the reaction mixture.[2]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in DCM and neutralize the resulting ammonium salt with a 5% solution of DIPEA in DCM.[2]
-
Precipitation: Precipitate the deprotected amino acid by adding cold diethyl ether.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Fmoc-Deprotection of a Cycloheptane Amino Acid
Materials:
-
Fmoc-protected cycloheptane amino acid resin-bound (for SPPS)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
Procedure:
-
Resin Swelling: Swell the Fmoc-cycloheptane amino acid-loaded resin in DMF for 30-60 minutes.[3]
-
Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 1-3 minutes.[4]
-
Reagent Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-20 minutes.[4][5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[3] The resin is now ready for the next coupling step.
-
Monitoring (Optional): The completion of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance around 301 nm.[4]
Comparative Analysis of Deprotection Mechanisms
The distinct mechanisms of Boc and Fmoc deprotection are central to their differing kinetics and compatibilities.
Caption: Mechanisms of Boc and Fmoc deprotection.
The acid-catalyzed deprotection of the Boc group proceeds through a stable tert-butyl cation intermediate.[6] In contrast, the base-catalyzed β-elimination of the Fmoc group is a concerted process initiated by the abstraction of an acidic proton on the fluorenyl ring system.[4] The latter is generally a faster process.
Experimental Workflow for a Comparative Kinetic Study
To quantitatively compare the deprotection kinetics of Boc- and Fmoc-cycloheptane amino acids, a structured experimental workflow is essential.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The choice between Boc and Fmoc protection for cycloheptane amino acids depends on the specific requirements of the synthetic strategy. The Fmoc group offers the advantage of very fast deprotection under mild, basic conditions, which is highly compatible with acid-sensitive functionalities and the principles of orthogonal peptide synthesis.[7] The Boc group, while requiring harsher acidic conditions for removal, provides a robust and well-established alternative.[1] For syntheses involving complex molecules with multiple acid-labile protecting groups, the Fmoc strategy is generally preferred. Conversely, for simpler peptides or when cost is a significant factor, the Boc strategy remains a viable and effective option.[] Researchers should carefully consider the stability of their target molecule and other functional groups present when selecting the optimal deprotection strategy.
References
Enhancing Peptide-Protein Binding: A Comparative Analysis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid
In the landscape of drug discovery, particularly in the development of peptide-based therapeutics, modulating the binding affinity of a peptide to its protein target is a critical determinant of efficacy. The incorporation of non-natural, conformationally constrained amino acids is a key strategy to achieve enhanced binding affinity and stability. This guide provides a comparative analysis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, a cyclic non-natural amino acid, and its potential impact on peptide-protein binding affinity.
For the purpose of this guide, we will use the well-characterized interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2), as a model system. The p53-MDM2 interaction is a crucial target in oncology, and numerous peptide inhibitors have been developed to disrupt this interaction and reactivate p53's tumor-suppressive functions. One such potent peptide inhibitor is PMI (TSFAEYWNLLSP), which binds to MDM2 with a low nanomolar affinity.[1][2][3][4]
We will explore a hypothetical scenario where a standard amino acid in the PMI peptide is replaced with 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Cha-OH). This comparison will be based on established principles of peptide chemistry and structural biology, supported by proposed experimental protocols to validate the hypothesis.
The Rationale for Conformational Constraint
The introduction of cyclic amino acids, such as the cycloheptane derivative, into a peptide backbone is intended to reduce the peptide's conformational flexibility. In its unbound state, a linear peptide exists as an ensemble of various conformations. Upon binding to its protein target, it must adopt a specific, "bioactive" conformation. This transition from a disordered to an ordered state is entropically unfavorable, which can decrease the overall binding affinity.
By incorporating a rigid amino acid like 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, the peptide is pre-organized into a conformation that more closely resembles its bound state. This reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity (lower dissociation constant, Kd).
Comparative Data Summary
The following table presents a hypothetical comparison of the binding affinities of the native PMI peptide and a modified version where a key residue is substituted with 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (PMI-Cha). The data for PMI is based on published literature, while the data for PMI-Cha is a projected outcome based on the principles of conformational constraint.
| Peptide | Sequence | Modification | Predicted Binding Affinity (Kd) to MDM2 |
| PMI | TSFAEYWNLLSP | None | 3.2 nM[2] |
| PMI-Cha | TSFAEYW(Cha)NLLSP | Leucine at position 8 replaced with Cycloheptylalanine | < 1 nM (Projected) |
Experimental Protocols
To empirically validate the projected enhancement in binding affinity, the following experimental protocols would be employed.
Peptide Synthesis
Objective: To synthesize the PMI and PMI-Cha peptides.
Methodology: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry.[5][6]
-
Resin Preparation: A suitable resin (e.g., MBHA resin for C-terminal amide) is swelled in an appropriate solvent like dichloromethane (DCM).
-
Amino Acid Coupling: The C-terminal amino acid (Proline) is coupled to the resin.
-
Deprotection: The Boc protecting group of the coupled amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resin is neutralized with a base such as diisopropylethylamine (DIEA).
-
Iterative Coupling and Deprotection: The subsequent Boc-protected amino acids, including Boc-L-cycloheptylalanine for the PMI-Cha peptide, are sequentially coupled to the growing peptide chain, with deprotection and neutralization steps in between each coupling.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., HF or a trifluoromethanesulfonic acid-based mixture).
-
Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Binding Affinity Measurement
Objective: To determine the dissociation constant (Kd) of the PMI and PMI-Cha peptides for the MDM2 protein.
Methodology: Surface Plasmon Resonance (SPR).
-
Protein Immobilization: Recombinant human MDM2 protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Peptide Preparation: The purified PMI and PMI-Cha peptides are dissolved in a suitable running buffer (e.g., HBS-EP+) to create a series of concentrations.
-
Binding Analysis: The different concentrations of each peptide are injected over the immobilized MDM2 surface. The association and dissociation of the peptides are monitored in real-time by measuring the change in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing the Impact
To better understand the context and methodology, the following diagrams illustrate the relevant biological pathway, the experimental workflow, and the underlying principle of enhanced binding affinity.
References
- 1. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of ultrahigh-affinity and dual-specificity peptide antagonists of MDM2 and MDMX for P53 activation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, a compound often utilized in peptide synthesis and other organic chemistry applications. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
| Parameter | Guideline | Citation |
| Waste Classification | Treat as a hazardous chemical waste unless confirmed to be non-hazardous by a designated safety officer. | [1] |
| Container Type | Use a compatible, properly sealed, and clearly labeled waste container. Plastic is often preferred. | [2][3] |
| Waste Segregation | Store separately from incompatible materials such as strong acids, bases, and oxidizers. Do not mix with other waste streams unless explicitly permitted. | [2][4] |
| Storage Location | Accumulate waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. | [2][3] |
| Maximum Accumulation | Adhere to institutional limits for hazardous waste accumulation (e.g., typically no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste). | [3] |
| Disposal Method | Arrange for pickup and disposal by a licensed chemical waste disposal company. Methods may include incineration at a permitted facility. | [5] |
| Drain Disposal | Prohibited. Do not discharge into drains or sewers. | [1][6] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, rinsed container may then be disposed of as regular trash. | [1][7] |
Detailed Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the safe handling and disposal of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid and its associated waste.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (compatible material, with a secure lid).
-
Hazardous waste labels.
-
Inert absorbent material for spill management.
-
Suitable solvent for decontamination (e.g., ethanol or isopropanol).
Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid in a clearly labeled, sealed waste container.[9] This includes any contaminated disposables such as weigh boats and wipes.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless they are compatible.
-
-
Labeling: Immediately label the hazardous waste container with its contents, including the full chemical name ("1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid") and any other components of the waste stream.[1][10]
-
Storage:
-
Disposal of Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the compound should be placed in the solid hazardous waste container.
-
Non-disposable Labware: Decontaminate glassware by rinsing with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[11] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
Spill Management:
-
In case of a spill, restrict access to the area.
-
Prevent the generation of dust from powdered material.
-
Cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material and place it in the designated solid hazardous waste container.[11]
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Once the waste container is full or ready for disposal, arrange for pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1][3]
-
Do not attempt to dispose of the chemical waste through standard trash or down the sanitary sewer.[12]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.
Caption: Disposal workflow for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. angenechemical.com [angenechemical.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. geo.utexas.edu [geo.utexas.edu]
- 11. benchchem.com [benchchem.com]
- 12. acs.org [acs.org]
Personal protective equipment for handling 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (CAS No. 199330-56-8) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other Boc-protected amino acids and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.[1][2][3]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][2][3] |
| Skin Protection | Wear appropriate protective gloves, such as nitrile rubber.[1][3] A chemical-resistant lab coat must be worn and fully buttoned.[2] Ensure gloves are inspected before use and changed frequently, especially after direct contact.[1][4] For larger quantities or potential spills, protective clothing and boots may be necessary.[1] |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved dust respirator is recommended.[2][5][6] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[1][2] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Handling the Solid Compound:
-
Post-Handling Procedures:
-
Decontaminate the work area and any used equipment with an appropriate solvent, followed by washing with soap and water.[1]
-
Remove PPE in the correct order to prevent cross-contamination, starting with gloves, followed by the lab coat and eye protection.[2]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
-
Keep the compound away from incompatible materials such as acids, bases, acid anhydrides, acid chlorides, and reducing agents.[7]
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Unused Compound: Do not dispose of the chemical down the drain.[4][7] Unwanted material should be treated as hazardous waste.
-
-
Disposal Method:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[8]
-
Experimental Workflow
Caption: Workflow for safely handling 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
